Dihydro-2,4-dimethyl-3(2H)-thiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylthiolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIEGBJQNRINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336210 | |
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-15-7 | |
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydro-2,4-dimethyl-3(2H)-thiophenone chemical properties
The following technical guide is structured to serve as a comprehensive reference for research and development professionals. It prioritizes mechanistic insight, experimental reproducibility, and structural analysis.
CAS Registry Number: 106014-15-7 (Generic) | Formula: C₆H₁₀OS | MW: 130.21 g/mol [1][2]
Executive Summary
Dihydro-2,4-dimethyl-3(2H)-thiophenone (also referred to as 2,4-dimethyl-3-thiolanone) is a substituted tetrahydrothiophene-3-one characterized by a five-membered sulfur-containing ring with a ketone functionality at the C3 position.[1] While historically utilized as a high-impact flavorant (FEMA 3266) due to its potent sulfurous, meaty, and onion-like organoleptic profile, its structural core represents a valuable scaffold in medicinal chemistry.
For drug development professionals, this molecule offers a strategic entry point into chiral sulfur heterocycles . The presence of two stereogenic centers (C2 and C4) flanking the ketone creates potential for diastereoselective transformations, making it a relevant intermediate for synthesizing complex thiosugars, nucleoside analogs, and bioisosteres of furanone-based inhibitors.
Chemical Identity & Structural Analysis[1][3][4][5][6]
Nomenclature and Connectivity
-
IUPAC Name: 2,4-Dimethyldihydrothiophen-3(2H)-one[1]
-
Common Synonyms: 2,4-Dimethyl-3-thiolanone; 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1]
The molecule consists of a saturated thiophene ring (thiolane). The ketone is located at C3. Methyl substitutions occur at C2 (adjacent to sulfur) and C4 (adjacent to the methylene C5).
Stereochemistry
The compound possesses two chiral centers at C2 and C4 . This results in two diastereomeric pairs:
-
cis-isomer: Methyl groups on the same side of the ring plane.
-
trans-isomer: Methyl groups on opposite sides.
Note: Synthetic preparations typically yield a mixture of cis and trans isomers. The thermodynamic stability often favors the trans configuration to minimize 1,3-diaxial-like steric interactions between the methyl groups, although the specific ratio is method-dependent.
Physicochemical Profile
The following data aggregates experimental values and chemically predicted constants based on structural homologs.
| Property | Value / Range | Notes |
| Appearance | Clear to pale yellow liquid | Oxidizes/darkens upon air exposure. |
| Molecular Weight | 130.21 g/mol | |
| Boiling Point | ~84–85 °C @ 10–15 mmHg | Est. Atmospheric BP >180 °C. (Note 1) |
| Density | 1.05 – 1.08 g/mL | Estimated based on mono-methyl homologs. |
| Solubility | Soluble in EtOH, Et₂O, Chloroform | Insoluble in water. |
| Flash Point | > 90 °C (Est.) | Combustible. |
| Odor Threshold | Extremely Low (< 1 ppb) | Potent sulfurous/savory character. |
(Note 1): Literature values often cite ~84°C without specifying pressure. Given the molecular weight and polarity of the thio-ketone, an atmospheric boiling point of 84°C is physically inconsistent; this value represents reduced pressure distillation.
Synthesis & Manufacturing Protocols
For industrial and research scalability, the Dieckmann Condensation route is the most robust, utilizing readily available acrylate precursors. This method avoids the handling of highly toxic free thiols by generating them in situ or using protected thio-esters.
Core Synthesis Pathway (Patent-Derived Protocol)
This protocol is adapted from optimized industrial routes (e.g., CN106397395A) designed for high yield and purity.
Reaction Scheme:
-
Michael Addition: Methacrylic acid reacts with thiourea to form an isothiouronium salt, which hydrolyzes to 3-mercaptoisobutyric acid.
-
Thioether Formation: Condensation with 2-chloropropionic acid yields the acyclic thio-diester precursor (2,5-dimethyl-3-thiaadipic acid).
-
Cyclization: Decarboxylative cyclization (Dieckmann-type) yields the target ketone.
Figure 1: Industrial synthesis route via modified Dieckmann condensation of thiaadipic acid derivatives.
Detailed Experimental Protocol
Step 1: Preparation of Thiaadipic Acid Precursor
-
Charge a reactor with Thiourea (1.2 eq) and Concentrated HCl (1.3 eq) in water. Heat to 45°C.
-
Add Methacrylic Acid (1.0 eq) dropwise over 30 minutes.
-
Raise temperature to 90°C and stir for 2 hours to complete the formation of the isothiouronium intermediate.
-
Add NaOH (4.5 eq) solution dropwise to hydrolyze the salt to the thiol (3-mercaptoisobutyric acid) in situ.
-
Cool to room temperature. Add 2-Chloropropionic Acid (1.1 eq) dropwise.
-
Acidify to pH 5–6 and extract with ethyl acetate. Evaporate solvent to obtain 2,5-dimethyl-3-thiaadipic acid (waxy solid).
Step 2: Cyclization to this compound
-
Mix the thiaadipic acid precursor with a catalyst (Iron powder, ~2-5 wt%) in a high-boiling solvent (e.g., Sulfolane).
-
Heat slowly to 190°C . The reaction proceeds via dehydration and decarboxylation.
-
Distill the product directly from the reaction mixture as it forms (reactive distillation) to prevent polymerization.
-
Dissolve the distillate in dichloromethane, wash with 2N NaOH (to remove unreacted acids), and dry over MgSO₄.
-
Concentrate to yield the target ketone as a pale yellow oil.
Reactivity & Medicinal Chemistry Applications
The this compound scaffold is a versatile "chiral pool" mimic. Its reactivity profile is dominated by the sulfur atom (oxidation/alkylation) and the ketone (nucleophilic attack/enolization).
Metabolic & Synthetic Divergence
In drug design, this scaffold serves as a precursor for biostable furanone analogs . While furanones are often metabolically labile (ring opening), the thiophenone ring is more robust but susceptible to S-oxidation.
Figure 2: Primary reactivity pathways relevant to metabolic stability and library synthesis.
Key Transformations
-
S-Oxidation: Treatment with oxidants (e.g., mCPBA, H₂O₂) yields the sulfoxide and sulfone . In medicinal chemistry, the sulfoxide introduces a new chiral center at sulfur, often increasing water solubility and altering metabolic clearance rates compared to the parent sulfide.
-
Pummerer Rearrangement: The sulfoxide can undergo Pummerer rearrangement to introduce functionality at the C2 position, allowing for further substitution.
-
Enolate Chemistry: The C2 and C4 protons are acidic. Alkylation at these positions allows for the construction of quaternary centers, a common tactic to block metabolic degradation (e.g., blocking cytochrome P450 alpha-hydroxylation).
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral features are diagnostic.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 130
-
Base Peak: Typically m/z 60 or similar (associated with fragmentation of the ring and loss of sulfur-containing fragments).
-
Diagnostic Loss: Loss of methyl radical (M-15) and CO (M-28).
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~1.2–1.4 ppm: Two doublets (6H total) corresponding to the –CH₃ groups at C2 and C4.
-
δ ~2.5–3.0 ppm: Multiplet (1H) for the methine proton at C4.
-
δ ~3.5–3.8 ppm: Multiplet (1H) for the methine proton at C2 (deshielded by S and C=O).
-
δ ~2.8–3.2 ppm: Multiplets for the C5 methylene protons.
¹³C NMR (Diagnostic Signals):
-
Carbonyl (C=O): ~210–215 ppm (Characteristic of 5-membered cyclic ketones).
-
C2 (S-CH-C=O): ~45–50 ppm (Deshielded).
-
C4 (CH-CH3): ~40–45 ppm.
-
Methyls: ~15–20 ppm.
Safety & Handling (SDS Highlights)
Hazard Classification:
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Flammability: Combustible liquid (Flash point est. >90°C).
Handling Protocols:
-
Odor Control: Due to the low odor threshold and potent sulfurous smell, all handling must occur in a functioning fume hood . Glassware should be treated with bleach (hypochlorite) solution immediately after use to oxidize the sulfide residues and neutralize the odor.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Sulfur heterocycles can darken and polymerize upon prolonged exposure to oxygen and light.
References
-
National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2,4-Dimethylthiolan-3-one Compound Summary. National Library of Medicine. [Link]
- Google Patents.Method for preparing 2,4-dimethyltetrahydrothiophene-3-one (CN106397395A).
-
The Good Scents Company. 2,4-dimethyl-3-thiolanone Organoleptic Properties.[Link]
Sources
Spectroscopic data for Dihydro-2,4-dimethyl-3(2H)-thiophenone
An In-depth Technical Guide to the Spectroscopic Characterization of Dihydro-2,4-dimethyl-3(2H)-thiophenone
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound with potential applications in various fields. This document, structured with full editorial control, is designed to offer not just data, but also the scientific reasoning behind its interpretation and acquisition, reflecting the expertise of a Senior Application Scientist.
Molecular Structure and Overview
This compound is a five-membered heterocyclic ketone containing a sulfur atom. Its molecular formula is C₆H₁₀OS, and it has a molecular weight of 130.21 g/mol .[1] The structural elucidation of this molecule relies on a combination of spectroscopic techniques, each providing a unique piece of the puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The chemical environment of each proton influences its resonance frequency, providing a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Data
Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar structures.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.5 - 3.7 | Quartet (q) | ~7.0 | 1H |
| H-4 | 2.8 - 3.0 | Multiplet (m) | - | 1H |
| H-5a | 3.0 - 3.2 | dd | ~11.0, 7.0 | 1H |
| H-5b | 2.6 - 2.8 | dd | ~11.0, 8.0 | 1H |
| 2-CH₃ | 1.3 - 1.5 | Doublet (d) | ~7.0 | 3H |
| 4-CH₃ | 1.1 - 1.3 | Doublet (d) | ~6.5 | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals the key structural features of this compound. The proton at the C-2 position (H-2) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl group at C-2, in turn, appears as a doublet. Similarly, the proton at C-4 (H-4) will be a multiplet due to coupling with the neighboring protons on C-5 and the methyl group at C-4. The diastereotopic protons on C-5 (H-5a and H-5b) are predicted to show distinct signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the proton at C-4.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).
Caption: Carbon framework of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ketone) | 1705 - 1725 | Strong |
| C-S stretch | 600 - 800 | Weak-Medium |
| CH₂/CH₃ bend | 1350 - 1470 | Medium |
Interpretation of the IR Spectrum
The most characteristic absorption in the IR spectrum of this compound is the strong band corresponding to the carbonyl (C=O) stretch of the ketone, expected around 1715 cm⁻¹. [3]The presence of sp³ C-H stretches just below 3000 cm⁻¹ confirms the aliphatic nature of the ring and the methyl groups. The C-S stretching vibration is typically weaker and appears in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Key IR vibrational modes for functional group identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Relative Abundance |
| 130 | [M]⁺ (Molecular Ion) | Moderate |
| 115 | [M - CH₃]⁺ | Moderate |
| 102 | [M - CO]⁺ or [M - C₂H₄]⁺ | Moderate |
| 87 | [M - CH₃ - CO]⁺ | Strong |
| 59 | [CH₃-C=S]⁺ | Moderate |
| 43 | [CH₃-C=O]⁺ | Strong (Base Peak) |
Interpretation of the Mass Spectrum
The molecular ion peak [M]⁺ at m/z 130 would confirm the molecular weight of the compound. [1]Common fragmentation pathways for ketones include alpha-cleavage, where the bonds adjacent to the carbonyl group are broken. [4][5]For this compound, this could lead to the loss of a methyl radical to give a fragment at m/z 115, or the loss of an ethyl radical. The base peak is often the most stable carbocation, which in this case is predicted to be the acylium ion [CH₃-C=O]⁺ at m/z 43. Another significant fragmentation for cyclic ketones is the loss of carbon monoxide (CO).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a gas chromatograph (GC-MS) for a mixture.
-
Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for small molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Predicted mass fragmentation pathway of the molecule.
References
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
I. F. M. V. D. Santos, et al. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. 2020-04-28. Available from: [Link]
-
National Institute of Standards and Technology. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Dihydro-2-methyl-3(2H)-thiophenone. Available from: [Link]
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. 2024-12-05. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]
-
Whitman College. GCMS Section 6.11.2. Available from: [Link]
-
UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
Sources
- 1. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone [webbook.nist.gov]
- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. youtube.com [youtube.com]
Mechanistic Pathways of Dihydro-2,4-dimethyl-3(2H)-thiophenone Formation: The Cysteine-Driven Synthesis
Executive Summary
This technical guide delineates the biochemical and synthetic role of Cysteine in the formation of Dihydro-2,4-dimethyl-3(2H)-thiophenone (often referred to as 2,4-dimethyl-dihydro-3-thiophenone). A potent aroma compound characterized by meaty, nutty, and green-vegetative notes, its formation is a cornerstone of flavor chemistry in thermally processed foods (Maillard reaction systems) and pharmaceutical intermediate synthesis.
The central thesis of this guide is that Cysteine functions not merely as a reactant but as the primary nucleophilic sulfur donor , driving the reaction through the release of hydrogen sulfide (
Mechanistic Foundations: The Reactants[1]
To understand the formation of this specific thiophenone isomer, we must deconstruct the molecule into its biosynthetic precursors.
The Sulfur Donor: L-Cysteine
Cysteine is the critical limiting reagent. Its thiol (-SH) group is highly nucleophilic (
-
Strecker Degradation: In the presence of dicarbonyls (e.g., methylglyoxal from sugar degradation), Cysteine undergoes transamination and decarboxylation to release Hydrogen Sulfide (
) , ammonia, and acetaldehyde. -
-Elimination: Thermal stress causes the direct elimination of
and dehydroalanine.
Key Insight: The concentration of free
The Carbon Scaffold: -Unsaturated Carbonyls
The 2,4-dimethyl carbon skeleton requires a specific 6-carbon precursor or the condensation of smaller fragments. The two most validated sources are:
-
Lipid Oxidation Products: Degradation of fatty acids yields methylated enones, such as 2-methyl-2-pentenal .
-
Methacrylic Derivatives: In synthetic and biomimetic models, methacrylic acid or methyl methacrylate serves as the "backbone," providing the necessary methyl branching at the C-2 or C-4 positions.
The Reaction Pathway: Michael Addition & Cyclization
The formation of this compound follows a specific sequence of Michael Addition followed by Intramolecular Cyclization .
Step 1: Nucleophilic Attack (Michael Addition)
The sulfur species (either
-
Reaction:
Step 2: Formation of the Thio-Intermediate
In the specific synthesis of the 2,4-dimethyl isomer, a common biomimetic route involves the condensation of 2-mercaptopropionic acid (derived from Cysteine/Pyruvate metabolism) with methacrylic acid .
-
This forms a thioether intermediate: 3-(1-carboxyethylthio)-2-methylpropanoic acid .
Step 3: Dieckmann Condensation (Cyclization)
The intermediate undergoes a Dieckmann-type condensation (intramolecular Claisen condensation) driven by heat or acid catalysis. The carboxyl groups react to close the ring, expelling water/alcohol and forming the cyclic ketone structure.
-
Result: The formation of the 5-membered thiophenone ring with methyl groups at positions 2 and 4.
Pathway Visualization
The following diagram illustrates the critical flow from Cysteine to the final Thiophenone product.
Caption: Mechanistic flow from Cysteine degradation to Thiophenone cyclization via Michael Addition.
Experimental Validation & Protocols
To validate the role of Cysteine in this formation, the following "Model System" protocol is recommended. This system isolates the variables to prove causality.
Model System Protocol
Objective: Synthesize this compound using Cysteine and a Carbonyl source to mimic Maillard conditions.
| Parameter | Specification | Rationale |
| Reactant A | L-Cysteine HCl (0.1 M) | Primary sulfur donor. Acid form stabilizes initial pH. |
| Reactant B | 2-Methyl-2-pentenal (0.1 M) | The specific carbon scaffold precursor for the dimethyl structure. |
| Solvent | Phosphate Buffer (0.5 M, pH 5.0 - 7.0) | Mimics food matrix acidity; pH controls |
| Thermal Process | Autoclave / Oil Bath (120°C, 60 min) | Provides activation energy for Strecker degradation and cyclization. |
| Extraction | Dichloromethane (DCM) | Non-polar solvent to extract the hydrophobic thiophenone. |
Step-by-Step Workflow
-
Preparation: Dissolve L-Cysteine and the Carbonyl precursor in phosphate buffer in a pressure-resistant glass vial.
-
Reaction: Seal the vial and heat at 120°C for 60 minutes.
-
Note: A distinct "sulfurous/meaty" aroma indicates the release of
and formation of thiols.
-
-
Quenching: Cool the reaction mixture immediately in an ice bath to stop side-reactions (polymerization).
-
Extraction: Extract the aqueous solution 3x with Dichloromethane. Dry the organic layer over anhydrous
. -
Concentration: Concentrate the solvent under a gentle nitrogen stream (avoid rotary evaporation if the compound is volatile).
Analytical Workflow (GC-MS)
To confirm the identity of the product, use Gas Chromatography-Mass Spectrometry.[1][2]
Caption: Analytical workflow for validating the presence of the target thiophenone.
Analytical Characterization Data
When analyzing the reaction product, the following spectral data confirms the formation of This compound .
| Metric | Value/Characteristic | Interpretation |
| Molecular Formula | Confirms the 6-carbon, 1-sulfur composition.[3][4] | |
| Molecular Weight | 130.21 g/mol | Observed parent ion |
| Odor Threshold | Low ppb range | Potent meaty, roasted, nutty aroma. |
| Key MS Fragments | m/z 130, 87, 60 | m/z 87 often represents the loss of a propyl/acetyl fragment; m/z 60 is characteristic of sulfur heterocycles. |
| Retention Index | ~1050 (DB-5), ~1600 (DB-WAX) | Polar columns retard the ketone significantly. |
Industrial & Pharma Applications[6]
While primarily known in flavor chemistry, the Cysteine-Thiophenone pathway has broader implications:
-
Flavor Synthesis: Used to generate "natural" meat flavors in plant-based alternatives. By controlling the Cysteine:Sugar ratio, manufacturers can tune the profile from "roasted chicken" (high thiophenone) to "onion/garlic" (high disulfide).
-
Pharmaceutical Intermediates: The dihydro-thiophenone ring serves as a chiral scaffold for synthesizing biotin analogues and other sulfur-containing bioactives. The 2,4-dimethyl substitution pattern provides steric hindrance useful in drug design.
References
-
Hofmann, T., & Schieberle, P. (1998). Formation of aroma-active thiols in Maillard reactions. Journal of Agricultural and Food Chemistry.[5] Link
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[5][6] Link
-
Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins.[7] US Patent 3,114,776A. Link
-
Zhang, Y., et al. (2017). Method for preparing 2,4-dimethyltetrahydrothiophene-3-one. CN Patent 106397395A. Link
-
Parker, J. K., Elmore, J. S., & Methven, L. (2014). Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Link
Sources
- 1. Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. US3114776A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]
Technical Deep Dive: Olfactory Thresholds of Sulfur-Containing Flavor Compounds
Executive Summary
Volatile Sulfur Compounds (VSCs) represent the most potent class of odorants known to flavor chemistry, often detectable at parts-per-trillion (ppt) levels. Their detection thresholds are frequently
Part 1: The Chemistry of Potency (Structure-Odor Relationships)
The olfactory potency of sulfur compounds is not merely a function of volatility but of specific molecular recognition mechanisms.
The Thiol vs. Alcohol Differential
The substitution of an oxygen atom with a sulfur atom (–OH
-
Ethanol (Alcohol): Threshold ~100 ppm (Sweet/Solvent)
-
Ethanethiol (Thiol): Threshold ~0.001 ppm (Rotten Cabbage/Gas)
-
Potency Shift:
increase in sensitivity.
Chain Length & Steric Effects
Research indicates a non-linear relationship between alkyl chain length and detection threshold:
-
The "C5-C7 Sweet Spot": Alkanethiols exhibit minimum thresholds (maximum potency) at carbon chain lengths of 5 to 7.[1]
-
Steric Hinderance: Tertiary thiols often exhibit lower thresholds than primary or secondary isomers due to specific conformational fits within the receptor.
-
Functional Group Position: The "Catty" note (characteristic of Sauvignon Blanc and hops) is driven by
-mercapto ketones (e.g., 4-mercapto-4-methylpentan-2-one), where the sulfhydryl group is shielded by methyl groups, preventing rapid oxidation while maintaining receptor fit.
Part 2: Quantitative Landscapes
The following table synthesizes threshold data from multiple matrices. Note the orders of magnitude difference between "off-flavor" markers like DMS and "impact" compounds like Grapefruit Mercaptan.
Table 1: Olfactory Thresholds of Key Sulfur Compounds
| Compound | CAS # | Structure Class | Matrix | Threshold (approx.) | Descriptor |
| Grapefruit Mercaptan | 71159-90-5 | Terpenoid Thiol | Water | 0.0001 ppb (0.1 ppt) | Sulfurous, Grapefruit |
| 4-MMP (Cat Ketone) | 19872-52-7 | Water | 0.001 ppb (1 ppt) | Blackcurrant, Catty, Boxwood | |
| Furfuryl Thiol | 98-02-2 | Heterocyclic Thiol | Water | 0.005 ppb | Roasted Coffee, Burnt |
| Methanethiol | 74-93-1 | Alkanethiol | Air | 0.2 - 2.0 ppb | Putrid, Cabbage, Garlic |
| Dimethyl Sulfide (DMS) | 75-18-3 | Sulfide | Air | 1.0 - 10.0 ppb | Creamed Corn, Vegetable |
| Dimethyl Trisulfide (DMTS) | 3658-80-8 | Polysulfide | Air | ~0.01 ppb | Decay, Savory, Onion |
| Hydrogen Sulfide | 7783-06-4 | Inorganic | Air | 0.5 - 1.0 ppb | Rotten Eggs |
| 3-Mercaptohexanol | 51755-83-0 | Alcohol Thiol | Wine/Water | 60 ng/L (0.06 ppb) | Passion fruit, Rhubarb |
Data compiled from Leffingwell, ASTM databases, and recent enological studies.
Part 3: Mechanistic Insights (The Copper Hypothesis)
Recent breakthroughs in molecular biology suggest that human detection of thiols is not solely a "lock-and-key" shape fit but a metalloprotein interaction .
The Metal-Ion Interface
Research on the mouse receptor MOR244-3 (and human analog OR2T11 ) demonstrates that copper ions (
-
Coordination: The receptor contains a Histidine-rich site (e.g., His105) that coordinates a copper ion.
-
Ligand Binding: The sulfur atom of the thiol binds to the copper ion, forming a ternary complex (Receptor-Cu-Thiol).
-
Amplification: This metal bridge stabilizes the active conformation of the G-Protein Coupled Receptor (GPCR), triggering the cAMP signaling cascade at concentrations far lower than required for non-metal coordinating odorants.
Figure 1: The Copper-Mediated Activation Model. The convergence of the thiol ligand and copper cofactor is required to switch the receptor to its active state.
Part 4: Analytical Methodologies
Determining thresholds for sulfur compounds requires rigorous control of volatility and oxidation. Standard sensory protocols must be augmented with instrumental verification.
Protocol 1: Sensory Threshold Determination (ASTM E679-19)
This protocol uses a 3-Alternative Forced Choice (3-AFC) method within an ascending concentration series.
Reagents & Setup:
-
Matrix: Odor-free water (boiled/nitrogen-purged) or propylene glycol (for stock).
-
Glassware: Amber glass, silanized to prevent sulfur adsorption.
-
Panel: 6-10 trained assessors.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a primary stock of the sulfur compound in ethanol or propylene glycol. Critical: Verify concentration via GC-SCD immediately before use.
-
Dilution Series: Create a geometric dilution series (step factor 3) in the final matrix.
-
Presentation:
-
Present 3 samples per concentration step: 1 Active, 2 Blanks.
-
Start from the lowest concentration (well below expected threshold).
-
Panelist must choose the "odd" sample (forced choice).
-
-
Calculation:
-
Individual Threshold: Geometric mean of the highest concentration missed and the next higher concentration correctly identified.
-
Group Threshold: Geometric mean of individual thresholds.
-
Protocol 2: Instrumental Validation (GC-SCD/O)
Human sensory data is subjective. To map "odor active regions" accurately, use Gas Chromatography-Olfactometry (GC-O) coupled with a Sulfur Chemiluminescence Detector (SCD).
The "Dual-Stream" Configuration:
-
Injector: Cool On-Column (to prevent thermal degradation).
-
Column: DB-Sulfur SCD or equivalent (inertness is paramount).
-
Detector 1 (Quantitative): SCD (Equimolar response to sulfur, no hydrocarbon quenching).
-
Detector 2 (Qualitative): Olfactory Sniff Port (Humidified air makeup).
Figure 2: Dual-Stream GC-SCD/O Workflow. Simultaneous chemical quantification and sensory characterization ensure that the perceived odor corresponds exactly to the sulfur peak.
Critical Control Points (Self-Validating System):
-
System Passivation: Flush the entire GC flow path with a high-concentration sulfur standard (e.g., 500 ppb DMS) for 2 hours before analysis to occupy active sites.
-
Quenching Check: If using FPD instead of SCD, co-eluting hydrocarbons can "quench" the sulfur signal. SCD is preferred as it is linear and equimolar.
-
Retention Indexing: Use n-alkanes to calculate Linear Retention Indices (LRI) for cross-lab comparison.
References
-
ASTM International. (2019).[2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA.
-
Duan, X., et al. (2012). "Crucial role of copper in detection of metal-coordinating odorants."[1] Proceedings of the National Academy of Sciences, 109(9), 3492-3497.
-
Leffingwell & Associates. (n.d.). Odor & Flavor Detection Thresholds in Water.[3][4] Leffingwell.com.
-
McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." Volatile Sulfur Compounds in Food, ACS Symposium Series, Vol. 1068.
-
Polster, J., & Schieberle, P. (2015). "Structure-Odor Correlations in Homologous Series of Alkanethiols." Journal of Agricultural and Food Chemistry, 63(32).
-
Vermeulen, C., et al. (2006). "Synthesis and sensory characterization of 3-mercapto-3-methylbutan-1-ol and its acetate." Journal of Agricultural and Food Chemistry.
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The Pivotal Contribution of Thiophenones to the Complex Aroma Profile of Cooked Meat: A Technical Guide
Abstract
The characteristic and highly desirable aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds, and specifically thiophenones and related structures, play a disproportionately significant role due to their exceptionally low odor thresholds and distinct "meaty" sensory profiles. This technical guide provides an in-depth exploration of the formation, characterization, and sensory impact of thiophenones in cooked meat. It is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, offering a detailed examination of the underlying chemical pathways, analytical methodologies for their study, and the factors influencing their generation.
Introduction: The Genesis of Cooked Meat Aroma
Raw meat possesses a relatively bland aroma, primarily characterized by metallic and blood-like notes. The application of heat initiates a cascade of complex chemical reactions, transforming the non-volatile precursors present in the muscle and fat tissues into a rich and diverse array of volatile compounds that constitute the cooked meat aroma.[1][2][3] These reactions are broadly categorized as the Maillard reaction, lipid degradation, and the degradation of thiamine (Vitamin B1).[1][3][4] Thiophenones and other potent sulfurous compounds are primarily born from the intricate interplay of these pathways.
Core Chemical Pathways to Thiophenone Formation
The generation of thiophenones and other key sulfur-containing aroma compounds in cooked meat is not a singular process but rather the result of a complex interplay between several chemical reactions. Understanding these pathways is fundamental to comprehending and ultimately controlling the development of desirable meat flavor.
The Maillard Reaction and Strecker Degradation
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked flavor formation.[5][6][7] This multi-stage process generates a plethora of heterocyclic compounds, including furans, pyrazines, and crucially for "meaty" aromas, sulfur-containing molecules when sulfur-containing amino acids like cysteine are involved.[5][8]
A critical subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[8] This reaction produces aldehydes (Strecker aldehydes) and α-aminoketones. When cysteine participates, it yields hydrogen sulfide (H₂S) and ammonia, which are vital precursors for the synthesis of thiophenones and other sulfurous volatiles.[9]
The Role of Lipid Degradation
The thermal oxidation of lipids, particularly polyunsaturated fatty acids present in phospholipids and triacylglycerols, generates a variety of volatile compounds, including aldehydes, ketones, and alcohols.[4][10] These lipid-derived aldehydes can then participate in the Maillard reaction, reacting with hydrogen sulfide and ammonia to form various sulfur-containing heterocyclic compounds, including thiophenes.[9][11][12] The interaction between lipid oxidation products and Maillard reaction intermediates is a crucial factor in shaping the final aroma profile of cooked meat.[2][8]
Thiamine Degradation: A Potent Source of "Meaty" Aromas
Thiamine (Vitamin B1), naturally present in meat, is thermally labile and degrades upon cooking to yield a number of potent, sulfur-containing aroma compounds.[2][8] The degradation of thiamine is a significant source of key "meaty" aroma compounds such as 2-methyl-3-furanthiol and bis(2-methyl-3-furyl) disulfide.[8][11]
Key Thiophenones and Sulfur Compounds in Cooked Meat Aroma
A multitude of thiophenones and related sulfur compounds have been identified in cooked meat, each contributing a unique nuance to the overall flavor profile. The following table summarizes some of the most significant contributors.
| Compound | Aroma Description | Typical Occurrence |
| 2-Methyl-3-furanthiol | Meaty, roasted, beef-like | Cooked beef, pork, chicken[4][13] |
| Bis(2-methyl-3-furyl) disulfide | Strong roasted meat, savory, sulfurous | Cooked beef[11][14][15] |
| 2-Furfurylthiol | Roasted coffee, meaty | Cooked poultry, beef[2] |
| Methional | Boiled potato, savory | Cooked beef[2] |
| 2-Acetyl-2-thiazoline | Popcorn-like, nutty, roasted | Roasted beef[16][17][18] |
| 2-Alkylthiophenes | Meaty, savory | Cooked beef and lamb[9][19] |
| 2-Methyltetrahydrothiophen-3-one | Meaty | Model reaction systems for meat flavor[13][20] |
| 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Caramel-like, sweet, meaty | Processed meats[21][22][23] |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Caramel, sweet, meaty | Processed pork, beef, chicken[24] |
Analytical Methodologies for Thiophenone Characterization
The identification and quantification of potent, often trace-level, thiophenones in the complex matrix of cooked meat require sophisticated analytical techniques. The standard workflow involves extraction and concentration of the volatile compounds followed by instrumental analysis.
Extraction and Concentration Techniques
The initial and critical step is the efficient extraction of volatile and semi-volatile compounds from the meat matrix. Common approaches include:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid extract. It is a simple, fast, and sensitive method for trapping volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract and concentrate analytes from a liquid sample. It offers a higher extraction capacity than SPME.
-
Dynamic Headspace Extraction (DHE): An inert gas is passed through or over the sample to purge the volatile compounds, which are then trapped on an adsorbent material. This technique is suitable for a wide range of volatiles.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds. The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer provides detailed mass spectra for compound identification by comparison with spectral libraries.
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams: one directed to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor and its intensity. This allows for the identification of the most odor-active compounds in a sample.
Experimental Protocol: GC-O Analysis of Cooked Beef Volatiles
This protocol outlines a general procedure for the analysis of odor-active compounds in cooked beef using SPME-GC-O.
1. Sample Preparation:
- Weigh 5 g of cooked ground beef into a 20 mL headspace vial.
- Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
- Seal the vial with a PTFE/silicone septum.
2. SPME Extraction:
- Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-O Analysis:
- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at a rate of 5°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Effluent Split: Split the column effluent 1:1 between the MS detector and the sniffing port using a deactivated Y-splitter.
- Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each detected odor.
4. Data Analysis:
- Identify the compounds corresponding to the detected odors by matching the retention times with the MS data.
- Confirm identifications by comparing mass spectra with a library (e.g., NIST) and by running authentic standards when available.
Factors Influencing Thiophenone Formation
The concentration and profile of thiophenones in cooked meat are not static but are influenced by a variety of factors:
-
Cooking Temperature and Time: Higher temperatures and longer cooking times generally lead to an increased formation of Maillard reaction products, including thiophenones.[2] However, excessive heat can lead to the degradation of these desirable compounds and the formation of off-flavors.
-
Meat Composition: The type of meat (e.g., beef, pork, chicken), the cut, and the fat content all play a role.[1][2] For instance, the higher thiamine content in pork can lead to a different profile of sulfur-containing compounds compared to beef.[2]
-
Precursors: The availability of precursors such as reducing sugars, amino acids (especially cysteine), and thiamine directly impacts the yield of thiophenones.[1][2]
-
pH: The pH of the meat can influence the rate of the Maillard reaction, with slightly alkaline conditions generally favoring the reaction.[25]
Visualizing the Pathways
To better illustrate the complex chemical transformations leading to the formation of key "meaty" aroma compounds, the following diagrams depict the core reaction pathways and a typical analytical workflow.
Caption: Analytical Workflow for Cooked Meat Aroma Analysis.
Conclusion
Thiophenones and related sulfur-containing compounds are undeniably critical to the desirable aroma of cooked meat. Their formation is a complex process governed by the interplay of the Maillard reaction, lipid degradation, and thiamine breakdown. A thorough understanding of these chemical pathways, coupled with advanced analytical techniques such as GC-MS and GC-O, is essential for researchers and industry professionals seeking to optimize and control the flavor of meat products. Future research will likely focus on targeted strategies to enhance the formation of these potent aroma compounds, leading to more flavorful and appealing meat products for the consumer.
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Methodological & Application
Synthesis of Dihydro-2,4-dimethyl-3(2H)-thiophenone: An Application Note and Detailed Protocol
Introduction: The Essence of Savory Flavors
Dihydro-2,4-dimethyl-3(2H)-thiophenone is a sulfur-containing heterocyclic compound that plays a significant role in the flavor and fragrance industry. Its potent aroma is often described as meaty, roasted, and savory, making it a valuable component in the creation of authentic food flavorings, particularly for beef, bacon, and barbecue sauces.[1][2] The presence of a sulfur atom within the thiophenone ring is crucial to its powerful olfactory properties, enabling it to enhance the perception of meatiness in various food products, including vegetarian alternatives, and to add complexity to sauces and snacks.[1] This application note provides a comprehensive guide to the synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a robust and well-understood method for the preparation of this important flavor compound.
Underlying Chemical Principles and Mechanistic Insights
The synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid is a multi-step, one-pot reaction that proceeds through three key transformations: a Michael addition, an intramolecular cyclization (analogous to a Dieckmann condensation), and a subsequent decarboxylation.
1. Michael Addition: The synthesis initiates with the conjugate addition of the thiol group of 2-mercaptopropionic acid to the α,β-unsaturated carbonyl system of methacrylic acid. This reaction, a classic example of a Michael addition, is facilitated by a base or can be thermally induced.[3][4] The sulfur atom acts as a soft nucleophile, attacking the β-carbon of the activated alkene in methacrylic acid. This step forms an intermediate thioether dicarboxylic acid, 2,2'-(thiobis(propane-2,1-diyl))diacetic acid.
2. Intramolecular Cyclization (Dieckmann-type Condensation): Following the Michael addition, the thioether dicarboxylic acid intermediate undergoes an intramolecular cyclization. This transformation is analogous to the Dieckmann condensation, which is the intramolecular cyclization of a diester to form a β-keto ester.[3][5][6][7] In this synthesis, the two carboxylic acid groups of the intermediate react to form a five-membered ring, yielding a β-keto acid. This step is typically promoted by heat and a catalyst.
3. Decarboxylation: The resulting cyclic β-keto acid is unstable and readily undergoes decarboxylation upon further heating. The presence of the keto group at the β-position to the carboxylic acid facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of the final product, this compound.[8][9][10][11][12]
The overall reaction can be visualized as follows:
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Method for determining the stability of thiophenones in a food matrix
Abstract
Thiophenones (e.g., 2(5H)-thiophenone) are potent sulfur-containing volatiles contributing to roasted, meaty, and nutty notes in thermally processed foods. However, their cyclic enone structure (
Introduction & Chemical Basis
Thiophenones are structurally fragile. Unlike their aromatic thiophene counterparts, the reduced thiophenone ring possesses significant ring strain and reactivity.
-
The Challenge: In food matrices, the primary instability mechanism is the Michael Addition reaction. The electrophilic C-3 or C-4 position of the thiophenone ring reacts with nucleophilic side chains of proteins (specifically the thiol group of Cysteine or the amine of Lysine).
-
The Consequence: This binding is often irreversible under physiological conditions, leading to a "loss of flavor" or "loss of active pharmaceutical ingredient (API)" signal that follows pseudo-first-order kinetics.
-
Artifact Danger: Standard high-temperature extractions (e.g., Steam Distillation) can artificially accelerate this degradation or generate new sulfur compounds from precursors (e.g., Methionine degradation), invalidating stability data.
Experimental Design Strategy (QbD)
To ensure data integrity, we utilize a Quality by Design (QbD) approach. The stability study is not merely observing degradation but controlling variables to prove causality.
Core Variables:
| Variable | Control Specification | Reason |
| Matrix pH | Adjusted to 3.0, 5.0, 7.0 | Thiol nucleophilicity is pH-dependent ( |
| Temperature | 4°C, 25°C, 40°C | Arrhenius plot construction for shelf-life prediction. |
| Internal Standard | Thiophene-d4 or 3-thiophenone | Must be structurally similar but non-reactive to the specific pathway being tested. |
| Oxidation | Headspace purged with | Differentiates oxidative degradation from protein binding. |
Detailed Protocols
Protocol A: Matrix Preparation & Spiking
Objective: Create a homogeneous distribution of the analyte without inducing immediate degradation.
-
Matrix Selection: Use a model matrix (e.g., 5% Casein in Phosphate Buffer) for mechanistic validation, or the target food matrix (homogenized).
-
Stock Solution: Prepare 2(5H)-thiophenone stock (1000 ppm) in anhydrous ethanol. Note: Avoid DMSO if analyzing by GC, as it contaminates the liner.
-
Spiking:
-
Aliquot 10 g of matrix into 20 mL amber glass vials (silanized).
-
Spike to a final concentration of 1 ppm (1 mg/kg).
-
CRITICAL STEP: Add Internal Standard (Thiophene-d4) immediately prior to extraction, NOT during incubation. This corrects for extraction efficiency, not degradation.
-
-
Incubation: Seal vials under Nitrogen atmosphere. Incubate at defined temperatures (
) for time points hours.
Protocol B: Artifact-Free Extraction (SAFE)
Objective: Extract volatiles at low temperature to prevent thermal degradation of the labile thiophenone.
-
Quenching: At time
, immediately cool the sample vial to 4°C and add 10 mL Dichloromethane (DCM). -
Homogenization: Vortex for 2 mins to disrupt the matrix and partition free thiophenones into the solvent.
-
SAFE Distillation:
-
Connect the extract to the SAFE apparatus (high-vacuum transfer).
-
Maintain sample flask at 40°C and receiving flask at liquid nitrogen temperature (-196°C).
-
Why SAFE? It separates volatiles from non-volatile precursors (proteins/fats) under high vacuum, preventing the "cooking" that occurs in steam distillation.
-
-
Concentration: Dry the distillate over anhydrous
and concentrate to 200 using a gentle Nitrogen stream (TurboVap).
Protocol C: GC-MS/MS Analysis
Objective: Selective quantification of thiophenones in the presence of complex sulfur background.
-
Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).
-
Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25
). Polar columns are required to separate thiophenones from non-polar hydrocarbons. -
Inlet: Splitless mode at 220°C. Liner: Ultra Inert single taper with wool.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 40°C (2 min)
10°C/min 240°C (5 min). -
MS Acquisition (MRM Mode):
-
Analyte (2(5H)-thiophenone): Precursor
Product (Quant), (Qual). Collision Energy: 15 eV. -
Internal Standard (Thiophene-d4): Precursor
Product .
-
Data Analysis & Kinetic Modeling
Calculation of Stability Constants
Plot the natural logarithm of the concentration ratio (
-
First-Order Decay: If the plot is linear (
), the degradation follows first-order kinetics (typical for protein binding).-
Rate Constant (
) = -Slope -
Half-life (
) =
-
Arrhenius Equation (Shelf-Life Prediction)
To predict stability at storage temperature (e.g., 20°C) from accelerated data:
-
Plot
vs (Kelvin). -
The slope determines the Activation Energy (
). High indicates extreme temperature sensitivity.
Visualizations
Figure 1: Stability Assessment Workflow
This diagram illustrates the critical path from sample spiking to kinetic data generation, emphasizing the artifact-free SAFE extraction.
Caption: Step-by-step workflow ensuring analyte integrity. The SAFE step is critical to prevent thermal artifacts.
Figure 2: Thiophenone Degradation Mechanism
This diagram details the chemical causality of instability: the Michael Addition to protein thiols.
Caption: Primary degradation pathway. The electrophilic enone reacts with nucleophilic protein thiols.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Non-Linear Kinetics | Saturation of binding sites | Reduce spike concentration to <1 ppm to ensure pseudo-first-order conditions. |
| Poor Recovery (<50%) | Volatility loss during concentration | Use a Vigreux column for concentration instead of nitrogen blow-down; ensure Nitrogen stream is gentle. |
| High RSD (>15%) | Matrix heterogeneity | Improve homogenization; increase sample size from 10g to 50g. |
| Ghost Peaks | Thermal degradation in GC Inlet | Lower inlet temp to 200°C; change liner to "Ultra Inert" to reduce active sites. |
References
-
Engel, W., Batur, H., & Tressl, R. (1999). Isolation of Volatile Sulfur Compounds from Food Matrices: Solvent-Assisted Flavor Evaporation (SAFE). Journal of Agricultural and Food Chemistry. Link
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link
-
Vermeulen, C., et al. (2005). Synthesis and stability of thiophenes and thiophenones in food models. Food Chemistry. Link
-
Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. Flavours and Fragrances.[1][2][3][4] Link
-
PubChem. (2025).[5] 2(5H)-Thiophenone Compound Summary. National Library of Medicine. Link
Sources
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2(5H)-Thiophenone | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Dihydro-2,4-dimethyl-3(2H)-thiophenone in Plant-Based Meat Analogs: A Technical Guide
Foreword: The Quest for Authentic Meaty Flavor
The replication of authentic, succulent meat flavor in plant-based analogs remains a paramount challenge and a key driver of consumer acceptance. While the industry has made significant strides in texture and appearance, the nuanced, complex aroma and taste of cooked meat are notoriously difficult to reproduce. This difficulty arises from the intricate web of chemical reactions that occur during cooking, primarily the Maillard reaction and lipid oxidation, which generate hundreds of volatile and non-volatile compounds. Among these, sulfur-containing compounds are critical in imparting the characteristic savory, roasted, and meaty notes.[1][2][3][4] This guide focuses on the promising, yet underexplored, application of a specific sulfur-containing heterocyclic compound, Dihydro-2,4-dimethyl-3(2H)-thiophenone, as a potent flavor modulator in the next generation of plant-based meat analogs.
Introduction: The Role of Sulfur Compounds in Meaty Flavor
The flavor of cooked meat is not attributable to a single molecule, but rather a symphony of compounds working in concert. Key to this are volatile sulfur compounds, which, despite their presence in trace amounts, possess exceptionally low odor thresholds, making them significant contributors to the overall aroma profile.[2] These compounds are primarily generated from the thermal degradation of sulfur-containing amino acids like cysteine and methionine, which are abundant in animal protein.[2][5]
Plant-based proteins, on the other hand, often lack the specific precursors in the right concentrations to generate a full-bodied, meaty flavor profile upon cooking.[6] This can result in products with undesirable "beany" or "green" off-notes. To counteract this, flavor scientists can introduce specific, nature-identical compounds that mimic those found in cooked meat. Thiophenones, a class of sulfur-containing heterocyclic ketones, are of particular interest due to their association with roasted, savory, and meaty aromas.[7][8]
This compound: A Profile
This compound is a sulfur-containing organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol .[9][10][11] While specific sensory data for this exact molecule is not extensively published, its structural similarity to other thiophenones used in the flavor industry suggests its potential to contribute to savory and meaty flavor profiles. For instance, the related compound, Dihydro-2-methyl-3(2H)-thiophenone, is described as having a strong, diffusive, meaty, roasted meat-like, and onion/garlic-like aroma.[12] It is hypothesized that this compound can provide a foundational "meaty" base note, which can be further built upon with other flavor components.
| Property | Value | Source |
| Chemical Name | This compound | [9][11] |
| CAS Number | 106014-15-7 | [9][11] |
| Molecular Formula | C6H10OS | [9][10][11] |
| Molecular Weight | 130.21 g/mol | [9][11] |
| Potential Sensory Profile | Meaty, roasted, savory, slightly sulfurous | Inferred from related compounds |
Proposed Mechanism of Action in Plant-Based Matrices
We propose that this compound can contribute to a more authentic meat-like flavor in plant-based analogs through two primary mechanisms:
-
Direct Flavor Contribution: The inherent aroma profile of the compound itself provides a foundational savory and meaty note that helps to mask undesirable off-flavors from the plant proteins.
-
Interaction with Maillard Reaction Products: When introduced into a plant-based meat matrix and subjected to heat, this compound can potentially interact with other flavor precursors and intermediates from the Maillard reaction. This can lead to the formation of new, more complex flavor compounds that contribute to a richer, more authentic meaty taste.
Figure 1. Proposed contribution of this compound to meaty flavor.
Application Protocols
The following protocols are designed as a starting point for researchers and product developers to evaluate the efficacy of this compound in a model plant-based meat analog system.
Materials and Equipment
-
Plant Protein: Textured Soy Protein (TSP) or Pea Protein Isolate
-
Binder: Methylcellulose
-
Fat Source: Coconut oil or sunflower oil
-
Flavor Precursors (optional): Cysteine, glucose
-
This compound: Food-grade, high-purity
-
Solvent: Propylene Glycol (PG) or vegetable oil
-
Equipment: Food processor, patty former, grill or pan, Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Detection Port (GC-O), trained sensory panel.
Preparation of Stock Solution
Due to its potency, this compound should be pre-diluted to create a stock solution for accurate dosing.
-
Prepare a 0.1% (w/w) stock solution of this compound in propylene glycol.
-
Store the stock solution in an amber glass bottle at 4°C.
Experimental Design for a Model Plant-Based Burger Patty
This experiment is designed to evaluate the impact of varying concentrations of this compound on the sensory profile of a plant-based burger.
| Formulation | Plant Protein (g) | Water (g) | Fat Source (g) | Binder (g) | Stock Solution (g) | This compound (ppm in final product) |
| Control | 100 | 150 | 20 | 2 | 0 | 0 |
| Low Dose | 100 | 150 | 20 | 2 | 0.272 | 1 |
| Medium Dose | 100 | 150 | 20 | 2 | 0.544 | 2 |
| High Dose | 100 | 150 | 20 | 2 | 1.36 | 5 |
Step-by-Step Protocol for Patty Formation and Cooking
-
Hydration: Hydrate the textured soy protein with cold water for 20 minutes.
-
Mixing: In a food processor, combine the hydrated protein, binder, and fat source. Mix until a cohesive dough is formed.
-
Flavor Incorporation: Add the calculated amount of the this compound stock solution to the mixture and blend for an additional 30 seconds to ensure even distribution.
-
Forming: Form the mixture into 100g patties.
-
Cooking: Cook the patties on a pre-heated grill or pan at 175°C (350°F) for 4 minutes per side, or until an internal temperature of 74°C (165°F) is reached.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Exploring flavour generation pathways in plant-based meat analogues - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. femaflavor.org [femaflavor.org]
- 8. What is the Thiophene Series and its Applications? [runlongfragrance.com]
- 9. lookchem.com [lookchem.com]
- 10. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone [webbook.nist.gov]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. Dihydro-2-Methyl-3(2H)-Thiophenone, CAS 13679-85-1, China Factory Price [sinoflavor.com]
Troubleshooting & Optimization
Overcoming matrix effects in the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone
Welcome to the technical support center for the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the analytical challenges, particularly matrix effects, encountered during the quantification of this potent aroma compound.
Introduction to the Challenge
This compound is a key volatile sulfur compound (VSC) that contributes to the characteristic aroma of many food products. Its analysis, typically by gas chromatography-mass spectrometry (GC-MS), is often complicated by its low concentration, high reactivity, and the presence of complex sample matrices.[1][2] Matrix effects, which can either enhance or suppress the analyte signal, are a significant hurdle to achieving accurate and reproducible quantification.[3][4] This guide provides a comprehensive question-and-answer-based approach to understanding, identifying, and mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Identifying Matrix Effects
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the co-eluting components of the sample matrix.[3][5] In the context of GC-MS analysis of this compound, these effects can manifest in two primary ways:
-
Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the analyte from adsorbing to these sites.[4][6] This "analyte protectant" effect leads to a higher transfer of the analyte to the detector, resulting in an artificially high signal and an overestimation of the concentration.[4][6]
-
Signal Suppression: In the MS ion source, co-eluting matrix components can compete with the analyte for ionization, leading to a decreased ionization efficiency for the target compound.[5] This results in a lower signal and an underestimation of the concentration.
The reactive nature of sulfur compounds like thiophenones makes them particularly susceptible to interactions within the analytical system, exacerbating these matrix effects.[7][8]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).
-
Calculation: Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent-based calibration) - 1] x 100
-
Interpretation:
-
A value close to 0% indicates a negligible matrix effect.
-
A positive value indicates signal enhancement.
-
A negative value indicates signal suppression.
-
Another approach involves a post-extraction spike. Here, a known amount of the analyte is added to a blank matrix extract after the extraction process. The response is then compared to that of a standard in pure solvent at the same concentration. A significant difference in response suggests the presence of matrix effects.
Section 2: Sample Preparation Strategies to Mitigate Matrix Effects
Q3: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?
A3: The goal of sample preparation is to isolate the analyte of interest while removing interfering matrix components. For volatile and semi-volatile compounds like this compound in complex matrices, two primary techniques are highly recommended:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the sample.[9] Volatile and semi-volatile compounds partition onto the fiber, which is then thermally desorbed in the GC inlet. This technique is excellent for concentrating volatile analytes while leaving non-volatile matrix components behind.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of analytes, including aroma compounds.[11][12] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove specific matrix interferences like fats, sugars, and pigments.[4][11][12]
Q4: How do I select the appropriate SPME fiber for this compound?
A4: The choice of SPME fiber coating is crucial for efficient extraction. For volatile sulfur compounds and thiophenes, a combination of adsorbents is often most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it covers a wide range of analyte polarities and molecular weights. The DVB provides an affinity for aromatic compounds, while the Carboxen is effective for smaller volatile molecules. The PDMS acts as a binder. The selection should be optimized based on the specific matrix and the full range of analytes of interest.
| SPME Fiber Coating | Target Analytes | Key Characteristics |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Broad range of volatile and semi-volatile compounds, including sulfur compounds. | Combination of different adsorbents provides a wide application range. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatiles, amines, and nitro-aromatic compounds. | Good for general purpose analysis of volatile and semi-volatile compounds. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Very volatile compounds and gases. | Strong adsorbent for small molecules. |
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
-
Sample Preparation: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Matrix Modification (Optional): Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 15-30 minutes) while maintaining the incubation temperature and agitation.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes).
-
GC-MS Analysis: Start the GC-MS run to separate and detect the desorbed analytes.
Caption: HS-SPME workflow for volatile compound analysis.
Section 3: Calibration Strategies to Compensate for Matrix Effects
Q5: When sample preparation is not enough, what calibration strategies can I use to correct for matrix effects?
A5: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies can be employed to compensate for them.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[13] This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[6] However, obtaining a true blank matrix can be challenging.
-
Internal Standard Calibration: An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[14] An ideal internal standard is a stable isotope-labeled version of the analyte. It is added at a known concentration to all samples, standards, and blanks. Since the internal standard experiences the same matrix effects and procedural losses as the analyte, the ratio of the analyte response to the internal standard response is used for quantification, which corrects for these variations.[15]
-
Standard Addition: This method is particularly useful when a blank matrix is not available. It involves adding known amounts of the analyte to aliquots of the sample.[10][16][17] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the calibration curve to the point where the response is zero.[16][17]
Experimental Protocol: Standard Addition Method
-
Sample Aliquoting: Divide the sample extract into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known concentrations of a standard solution of this compound.
-
Analysis: Analyze all the aliquots using the developed GC-MS method.
-
Calibration Curve: Plot the peak area of the analyte (y-axis) against the concentration of the added standard (x-axis).
-
Quantification: Determine the linear regression equation (y = mx + c). The absolute value of the x-intercept (-c/m) corresponds to the initial concentration of the analyte in the sample.
Caption: Standard Addition workflow for quantification.
Section 4: Advanced Troubleshooting
Q6: I'm observing poor peak shape (tailing or fronting) and poor reproducibility for my this compound analysis. What could be the cause and how can I fix it?
A6: Poor peak shape and reproducibility for active compounds like VSCs are often related to issues within the GC system.
-
Peak Tailing: This is often caused by active sites in the GC inlet liner, the column, or transfer lines that can interact with the analyte.[16][18]
-
Solution: Use deactivated (silanized) inlet liners and columns. Ensure a clean, 90-degree cut on the column ends. Regularly replace the inlet liner and septum. Consider using a liner with glass wool to trap non-volatile matrix components.[18]
-
-
Peak Fronting: This is typically a sign of column overload or a mismatch in solvent polarity.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the solvent used to dissolve the final extract is compatible with the GC column's stationary phase.[18]
-
-
Poor Reproducibility: This can be caused by a variety of factors, including inconsistent injection volumes, leaks in the system, or a contaminated inlet.
-
Solution: Ensure the autosampler is functioning correctly and the syringe is clean. Perform a leak check on the GC system. Regularly clean and maintain the GC inlet. The use of an internal standard is highly recommended to correct for injection volume variations.[14]
-
Q7: Are there any specific GC column recommendations for the analysis of thiophenones?
A7: For the analysis of polar and reactive sulfur compounds, a column with a stationary phase that is both inert and provides good selectivity is essential. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a common choice and offers good resolution for a wide range of volatile and semi-volatile compounds. For more challenging separations, a more polar column, such as one with a wax-based stationary phase (e.g., DB-WAX), may be beneficial. It is crucial to use columns that are specifically tested for inertness towards active compounds.[8]
Conclusion
Overcoming matrix effects in the analysis of this compound requires a systematic approach that combines effective sample preparation, appropriate calibration strategies, and careful system maintenance. By understanding the principles behind matrix effects and implementing the troubleshooting strategies outlined in this guide, researchers can achieve more accurate, precise, and reliable results.
References
-
AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. Retrieved from [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
-
Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
AlpHa Measure. (2023). Standard Addition Method. Retrieved from [Link]
- Bicchi, C., et al. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(4), 282-290.
- Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 75, 12-23.
- Dodds, E. D., et al. (2005). Matrix effects in liquid chromatography-tandem mass spectrometry-based analysis of biological and environmental samples.
-
Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]
-
GFRAS. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
- Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
-
Klee, M. S. (2015). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
- Lehotay, S. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 456-467.
- Majer, A., et al. (2023).
- Mastovska, K., & Lehotay, S. J. (2006). Rapid, sensitive, and selective method for the determination of residues of organophosphorus pesticides in complex food matrices by gas chromatography-tandem mass spectrometry.
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical Evaluation to Validate Matrix-Matched Calibration for Standardized Beany Odor Compounds Quantitation in Yellow Pea Flour Using HS-SPME-GC-MS. Retrieved from [Link]
- Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
YouTube. (2011). Standard Addition Method. Retrieved from [Link]
- Zhang, Z., et al. (2018). Development and application of Solid Phase Microextraction tips (SPME LC tips) method for therapeutic drug monitoring of gefitinib by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 128-134.
- Zhu, Y., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3316.
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Technical Support Center: Minimizing Interferences in the Mass Spectrometric Detection of Thiophenones
Introduction: Precision in the Noise
Thiophenones (e.g., 2(5H)-thiophenone, 3(2H)-thiophenone) present a unique analytical paradox. While structurally simple, their analysis is plagued by tautomeric instability , sulfur-specific mass defects , and isobaric interferences from ubiquitous hydrocarbons and drug metabolites.[1]
This guide moves beyond basic operation manuals to address the causality of these interferences. It provides a self-validating framework to distinguish true thiophenone signals from chemical noise and matrix artifacts.[1]
Troubleshooting & FAQs
Section 1: Chemical Instability & "Ghost" Peaks
Q: I see split peaks and shifting retention times for my thiophenone standard. Is my column failing?
A: It is likely not a column failure but a tautomeric equilibrium issue. Thiophenones are prone to keto-enol tautomerism (e.g., between 2(5H)-thiophenone and 2-hydroxythiophene).[1] In the gas phase (GC) or non-buffered liquid phase (LC), these forms interconvert at rates comparable to the chromatographic timescale, leading to peak broadening, splitting ("ghost peaks"), or plateauing between peaks.
-
The Fix (LC-MS): You must "lock" the tautomer.
-
pH Control: Maintain the mobile phase pH at least 2 units away from the pKa of the enol form. Acidic conditions (0.1% Formic Acid) generally stabilize the keto form.
-
Temperature: Lower the column temperature (
C) to slow the interconversion rate, sharpening the peaks.
-
-
The Fix (GC-MS): Derivatization is mandatory for thermally labile tautomers.
Q: My signal intensity drops significantly over a 12-hour sequence. Is the sample degrading?
A: Thiophenones are susceptible to oxidation (to sulfoxides/sulfones) and dimerization.
-
Diagnosis: Check for peaks at
(sulfoxide) or (dimer) in your full scan data. -
Protocol: Store samples in amber vials at 4°C. Add an antioxidant like ascorbic acid (0.1% w/v) or BHT to the sample solvent if compatible with your ionization source. Ensure the autosampler is cooled.
Section 2: Spectral Interferences & Specificity
Q: How do I distinguish my thiophenone from isobaric hydrocarbon interferences in complex biological matrices?
A: You must exploit the Sulfur Mass Defect .
Sulfur (
-
Strategy: Use High-Resolution Mass Spectrometry (HRMS) with a narrow mass extraction window (
ppm). -
Validation: Calculate the Kendrick Mass Defect (KMD) or simply check the isotopic pattern. Sulfur has a unique
isotope at ~4.2% natural abundance, appearing at . Hydrocarbons lack this distinct signature.-
Rule of Thumb: If the
peak is of the base peak, it is likely not a sulfur compound.
-
Q: I am detecting a signal in my blank plasma samples. Is it carryover?
A: If the retention time matches exactly, it could be carryover. However, if it is slightly offset, it is likely an isobaric metabolite .
-
Scenario: In drug development, N-desmethyl metabolites often share nominal masses with other fragments.[1]
-
Solution: Switch from SIM (Selected Ion Monitoring) to MRM (Multiple Reaction Monitoring) . Select a transition specific to the thiophenone ring cleavage (e.g., loss of CO,
Da, or loss of CH2CO, Da).[1]-
Note: Thiophenones often fragment via loss of CO (
) or loss of the sulfur atom as CS ( ).[1] Use these specific transitions to filter out non-sulfur background.
-
Section 3: Matrix Effects (Suppression/Enhancement)
Q: My recovery is low in plasma compared to solvent standards. How do I fix this ion suppression?
A: Thiophenones are often mid-polarity and co-elute with phospholipids in Reversed-Phase LC.[1]
-
Immediate Action: Switch ionization modes. Thiophenones, being ketones, often ionize better in APCI (Atmospheric Pressure Chemical Ionization) than ESI (Electrospray Ionization) because they are less competitive for charge against highly polar matrix components.
-
Sample Prep Protocol: Implement a Solid Phase Extraction (SPE) step using a polymeric sorbent (e.g., HLB) followed by a wash with 5% Methanol to remove salts/proteins, and a specific elution with Ethyl Acetate (if GC) or Acetonitrile (if LC) to leave behind phospholipids.
Data Presentation: Interference Types & Solutions
| Interference Type | Source | Diagnostic Indicator | Mitigation Strategy |
| Isobaric | Hydrocarbons, Drug Metabolites | Correct nominal mass, wrong exact mass or isotope ratio.[1] | HRMS ( |
| Chemical | Tautomerism (Keto-Enol) | Split peaks, "saddle" peaks, RT shifting.[1] | pH modification, Low Temp LC, Derivatization (GC). |
| Matrix | Phospholipids, Salts | Low sensitivity in matrix vs. solvent (Suppression). | Switch to APCI, Phospholipid-removal SPE plates.[1] |
| Thermal | Injection Port Degradation | Non-linear calibration, appearance of degradation products. | Cold on-column injection, Silylation (MSTFA).[1] |
Validated Experimental Protocol
Protocol: Isotope-Filtered Detection of Thiophenones
Use this workflow to confirm detection in complex matrices.
-
Extraction:
-
Aliquot 100 µL plasma.[1]
-
Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and lock tautomers.
-
Vortex 1 min, Centrifuge 10 min at 10,000 x g.
-
-
Chromatography (LC):
-
MS Detection (HRMS):
-
Scan Range:
80–500.[1] -
Filter 1: Extract chromatogram for Exact Mass of Thiophenone (
ppm). -
Filter 2: Extract chromatogram for
(The isotope). -
Validation: The peaks from Filter 1 and Filter 2 must co-elute perfectly . Calculate the ratio of Area(Filter 2) / Area(Filter 1). It must match the theoretical
abundance ( sulfur count).
-
Visualizations
Diagram 1: Interference Identification Decision Tree
Caption: A logic flow for diagnosing the source of interference in thiophenone analysis, distinguishing between matrix, chemical, and isobaric issues.
Diagram 2: Tautomerism & Derivatization Pathway
Caption: Mechanism of thiophenone keto-enol tautomerism and the stabilization strategy using silylation (MSTFA) for GC-MS analysis.
References
-
Separation of Thiophenes by Capillary GLC and GLC-MS. Source: ResearchGate.[1] URL:[Link]
-
Isobaric Metabolite Interferences in LC-MS/MS. Source: PubMed (NIH). URL:[Link]
-
Mass Spectrometry of Thiophene-Sulfonyl Derivatives. Source: ResearchGate.[1] URL:[Link]
-
Matrix Effects in Quantitative LC-MS/MS. Source: PubMed (NIH). URL:[Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. Source: MDPI.[1] URL:[Link]
Sources
- 1. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the extraction efficiency of thiophenones from complex matrices
Topic: Enhancing the extraction efficiency of thiophenones from complex matrices
Audience: Researchers, Senior Scientists, and Drug Development Professionals.
Welcome to the Advanced Separation Support Center
Subject: Optimization of Thiophenone Isolation (Class: Sulfur-containing Heterocyclic Ketones) Ticket ID: TPN-EXT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Thiophenones (and their tautomeric hydroxythiophenes) present a unique extraction challenge due to their dual polarity (the lipophilic sulfur ring vs. the polar ketone group) and chemical instability (susceptibility to oxidation and pH-dependent ring opening). Standard protocols for "thiophenes" (often designed for petroleum desulfurization) are frequently too aggressive or non-polar for biological or pharmaceutical thiophenones.
This guide provides a modular troubleshooting workflow to maximize recovery, minimize matrix effects in LC-MS, and ensure analyte integrity.
Module 1: Method Selection (The Triage)
User Question: "I have thiophenones in plasma/urine. Should I use LLE, SPE, or QuEChERS?"
Technical Insight: While Liquid-Liquid Extraction (LLE) is traditional, it often suffers from emulsion formation in protein-rich matrices. For thiophenones, Solid Phase Extraction (SPE) using Polymeric Mixed-Mode sorbents is the gold standard because it leverages both hydrophobic interactions (thiophene ring) and polar interactions (ketone moiety), allowing for rigorous wash steps that remove phospholipids.
Decision Matrix: Selecting Your Workflow
Module 2: The Protocol Deep Dive (SPE Optimization)
User Question: "My recovery is low (<60%). How do I optimize the SPE wash/elution steps?"
Technical Insight: Thiophenones are sensitive to pH. High pH (>8) can induce enolization or ring-opening hydrolysis. Low pH (<2) helps stabilize the ketone form but may suppress ionization in subsequent MS analysis if not removed.
Recommended Protocol: Mixed-Mode Polymeric SPE (e.g., HLB or equivalent) Rationale: Polymeric sorbents do not suffer from "dewetting" like C18 silica, ensuring consistent interaction with the polar ketone group.
| Step | Action | Mechanistic Explanation |
| 1. Pre-treatment | Dilute sample 1:1 with 1% Formic Acid (aq) . | Acidification (pH ~3) protonates acidic interferences and stabilizes the thiophenone structure, preventing oxidation. |
| 2. Conditioning | A) Methanol B) Water (pH 3) | Activates the sorbent ligands and equilibrates the column to the sample pH. |
| 3. Loading | Load sample at 1 mL/min. | Slow loading allows sufficient dwell time for the hydrophobic interaction with the thiophene ring. |
| 4. Wash 1 | 5% Methanol in Water | Removes salts and highly polar proteins without disrupting the thiophenone retention. |
| 5. Wash 2 (Critical) | Hexane (or 90:10 Hexane:DCM) | The "Thiophenone Trick": This removes non-polar lipids/fats. Thiophenones (due to the ketone) are too polar to elute in pure hexane, staying on the column. |
| 6. Elution | Ethyl Acetate or MTBE | These mid-polarity solvents disrupt the hydrophobic bond and dissolve the ketone effectively. |
Module 3: Troubleshooting Matrix Effects & Ion Suppression
User Question: "I see a significant signal drop (ion suppression) at the retention time of my thiophenone. What is co-eluting?"
Technical Insight: In biological matrices, phospholipids are the primary enemy. They often co-elute with mid-polarity compounds like thiophenones in Reversed-Phase LC.
Diagnostic Experiment: Post-Column Infusion To confirm matrix effects, perform a post-column infusion of your standard while injecting a blank matrix extract.[1] A dip in the baseline indicates suppression.[1]
Troubleshooting Workflow:
-
Switch Columns: Move from C18 to Phenyl-Hexyl .
-
Why? The Phenyl-Hexyl phase interacts via pi-pi stacking with the thiophene ring, creating a unique selectivity that shifts the thiophenone away from the lipid elution zone.
-
-
Modify Extraction:
-
If using SPE: Add a Zirconia-coated silica pass-through step (e.g., HybridSPE) to selectively bind phospholipids.
-
If using LLE: Avoid Chloroform; use MTBE (Methyl tert-butyl ether) . MTBE extracts fewer phospholipids than chlorinated solvents.
-
Data: Solvent Efficiency vs. Matrix Cleanliness
| Solvent System | Extraction Efficiency (Thiophenone) | Matrix Cleanliness (Phospholipid Removal) | Recommendation |
| Dichloromethane (DCM) | High (>90%) | Low (Extracts many lipids) | Use only with rigorous SPE cleanup. |
| Ethyl Acetate | High (85-90%) | Moderate | Best balance for general use. |
| Hexane | Low (<20%) | High | Use as a Wash Solvent only. |
| MTBE | Moderate (75-80%) | High | Recommended for lipid-rich plasma. |
Module 4: Stability & Degradation Control
User Question: "My samples degrade within 24 hours. How do I stabilize thiophenones?"
Technical Insight: Thiophenones are prone to oxidative desulfurization (forming sulfoxides) and photodegradation .
Stability Protocol (The "Safe Harbor"):
-
Temperature: Process all samples at 4°C .
-
Additives: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the collection tubes immediately upon sampling. This scavenges free radicals.
-
Solvent Exchange: Never leave thiophenones in protic solvents (Methanol/Water) for >12 hours. Evaporate and reconstitute in an aprotic solvent (Acetonitrile) for storage.
Degradation Pathway & Prevention:
References & Authoritative Grounding
-
Extraction Optimization for Thiophene Derivatives:
-
Source: Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes.
-
Relevance: Validates the use of specific organic solvents and ultrasonic assistance for maximizing yield from complex plant matrices.
-
Link:
-
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Solid Phase Extraction (SPE) Strategies:
-
Source: Supelco Guide to Solid Phase Extraction.
-
Relevance: Provides the fundamental "Mixed-Mode" mechanism (Hydrophobic + Ion Exchange/Polar) required for separating polar heterocycles from proteins.
-
Link:
-
-
Matrix Effects in LC-MS:
-
Source: Matrix effects and Ion Suppression in LC-MS.
-
Relevance: Explains the mechanism of phospholipid interference and validates the "Post-Column Infusion" diagnostic method.
-
Link:
-
For further assistance, please contact the Separation Sciences Lab via the internal portal using Ticket ID: TPN-EXT-001.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dispersive liquid-liquid microextraction: trends in the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability of Dihydro-2,4-dimethyl-3(2H)-thiophenone under different pH and temperature conditions
Technical Support Center: Stability & Handling of Dihydro-2,4-dimethyl-3(2H)-thiophenone
Subject: Technical Guide for Stability, Storage, and Troubleshooting Compound: this compound CAS: 106014-15-7 (and related isomers) Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists
Overview: The Stability Matrix
As Senior Application Scientists, we often see this scaffold used as a critical intermediate in the synthesis of sulfur-containing heterocycles or as a high-value volatile target in flavor chemistry. Its stability is governed by two competing reactivity centers: the sulfur atom (prone to oxidation) and the ketone alpha-protons (prone to enolization and condensation).
This guide replaces generic advice with mechanism-based protocols to ensure the integrity of your experimental data.
Module 1: Critical Stability Parameters (pH & Temperature)
Q1: How does pH impact the structural integrity of this molecule in aqueous solution?
A: The stability profile is asymmetric. The molecule is significantly more stable in acidic conditions than in basic conditions.
-
Acidic Conditions (pH < 4.0): High Stability.
-
Neutral Conditions (pH 6.0 – 7.5): Moderate Stability.
-
Basic Conditions (pH > 8.0): Low Stability (Critical Risk).
-
Mechanism:[1][2][3][4] The carbonyl group at C3 activates the protons at C2 and C4. In the presence of base, these protons are removed to form an enolate. This leads to:
-
Racemization: Rapid loss of stereochemical integrity if you are working with a chiral isolate.
-
Aldol Condensation: The enolate attacks another molecule of the ketone, leading to dimerization and eventual polymerization (formation of dark, viscous oils or precipitates).
-
-
Q2: What are the temperature limits for processing?
A:
-
Storage: Must be stored at 2–8°C (Refrigerated).
-
Processing: Avoid sustained heating above 60°C in open systems.
-
Volatility: As a low-molecular-weight cyclic ketone, it has significant vapor pressure. Heating in open vessels results in quantitative loss (evaporation) rather than chemical degradation.
-
Thermal Degradation: Above 100°C, especially in the presence of trace metals or oxygen, "browning" reactions occur, driven by sulfur oxidation and elimination reactions.
-
Module 2: Degradation Pathways (Visualized)
Understanding how the molecule breaks down is the first step in prevention.
Figure 1: The three primary modes of failure: Oxidation (chemical change), Aldol Condensation (chemical change), and Volatilization (physical loss).
Module 3: Troubleshooting Guide
Scenario A: "My sample has developed a precipitate or turned dark yellow/brown."
-
Diagnosis: Base-Catalyzed Polymerization.
-
Root Cause: The pH of your solution likely drifted above 8.0, or the neat material was stored in glassware with alkaline residue (e.g., from detergent washing).
-
Action:
-
Check pH immediately. If > 8.0, neutralize carefully with dilute HCl to pH 6.0.
-
Filter the precipitate; it is likely an irreversible aldol dimer.
-
Prevention: Pre-rinse glassware with acid or use silanized glass. Store in buffered solutions (citrate or phosphate, pH 5-6).
-
Scenario B: "The characteristic sulfur/savory odor has changed to a sharp, acrid smell, or disappeared."
-
Diagnosis: Oxidation (Sulfoxide Formation). [3]
-
Root Cause: Exposure to air (oxygen) or peroxides in solvents (e.g., old ether/THF).
-
Action:
Scenario C: "My yield is low, but the purity looks fine."
-
Diagnosis: Volatilization.
-
Root Cause: The compound evaporated during rotary evaporation or drying.
-
Action:
-
Do not apply high vacuum (< 10 mbar) at room temperature.
-
Do not heat above 40°C during solvent removal.
-
Module 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this method to verify the purity of your material before use in critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ketone).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (carbonyl) and 254 nm . Note: Thiolanones have weak UV chromophores; Refractive Index (RI) or ELSD detection is preferred if available.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Protocol 2: Safe Storage Workflow
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush headspace with Nitrogen gas for 10 seconds before sealing.
-
Temperature: Place in a dedicated chemical refrigerator at 4°C.
-
Secondary Containment: Seal the vial inside a secondary jar containing a desiccant packet to prevent moisture ingress (which can promote hydrolysis or microbial growth).
Module 5: Troubleshooting Logic Flow
Use this decision tree to diagnose sample failures quickly.
Figure 2: Decision tree for identifying the root cause of instability.
References
-
National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone - Spectra and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Dihydro-2-methyl-3(2H)-thiophenone (Related Structure Stability Data). National Library of Medicine. [Link]
-
The Good Scents Company. this compound: Flavor and Safety Profile. [Link]
-
Brown, K. N., & Espenson, J. H. (1996).[3] Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide.[3] Inorganic Chemistry, 35(25), 7211-7216. (Mechanistic basis for sulfur oxidation). [Link]
-
Mauer, L., et al. (2021).[9] Effect of pH and concentration on the chemical stability... in solution.[10][11] BMC Chemistry. (Demonstrates pH-dependent degradation kinetics of thiazole/thiol-containing vitamins). [Link]
Sources
- 1. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3(2H)-Thiophenone, dihydro-2-methyl- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Calibration strategies for the accurate quantification of thiophenones
Introduction: The "Thiol-Ene" Challenge
Thiophenones (e.g., 2(5H)-thiophenone and its isomers) represent a unique analytical challenge. Often formed as metabolic intermediates of thiophene-containing drugs (like tienilic acid or clopidogrel) via S-oxidation, they act as Michael acceptors . This electrophilic nature means they rapidly react with endogenous nucleophiles (glutathione, proteins) in biological matrices, leading to poor recovery and non-linear calibration curves.
This guide moves beyond basic protocol listing to address the causality of instability and provides self-validating calibration strategies compliant with FDA Bioanalytical Method Validation guidelines.
Module 1: Pre-Analytical Stabilization (The Critical Step)
Issue: "My analyte disappears before I can even inject it."
Root Cause: Thiophenones are susceptible to nucleophilic attack and tautomerization (2(5H)
Protocol: The "Acid-Lock" Stabilization
To quantify "free" thiophenones, you must arrest their reactivity immediately upon sample collection.
-
Immediate Acidification: Lower sample pH to < 3.0 using Formic Acid (2% v/v) or Phosphoric Acid. This protonates endogenous nucleophiles (reducing their reactivity) and stabilizes the thiolactone ring.
-
Temperature Control: Process all samples on wet ice (
). -
Solvent Choice: Avoid methanol (nucleophilic). Use Acetonitrile (ACN) for protein precipitation.
| Parameter | Recommended Condition | Why? |
| Matrix pH | Acidic (pH 2.0 - 3.0) | Prevents ring opening and Michael addition. |
| Extraction Solvent | Ethyl Acetate or MTBE | Non-protic; minimizes tautomerization risks. |
| Storage Material | Amber Glass (Silanized) | Prevents photolytic degradation and sulfur adsorption. |
| Trapping Agent | Optional: N-ethylmaleimide (NEM) | Only used if quantifying the thiol tautomer specifically. |
Module 2: Calibration Strategies
Issue: "My recovery is inconsistent between plasma lots." Root Cause: Matrix effects (ion suppression in LC-MS) and non-specific binding of the sulfur moiety.
Strategy A: Stable Isotope Dilution Assay (SIDA) – The Gold Standard
If a deuterated (
-
Internal Standard (IS): Use
-2(5H)-thiophenone. -
Method: Spike IS into the matrix before any extraction or acidification steps.
Strategy B: The "Surrogate Matrix" Approach (When IS is unavailable)
If a stable isotope IS is not available, you must use a structural analog (e.g., a methyl-substituted thiophenone) and match the matrix exactly.
-
Workflow:
-
Strip the Matrix: Use charcoal-stripped plasma to remove endogenous interferences.
-
Matrix Matching: Prepare calibration standards in this stripped matrix, not in solvent.
-
Correction: Use a structural analog IS to track injection variability, but rely on the matrix-matched curve for recovery correction.
-
Visualization: Calibration Decision Logic
Figure 1: Decision tree for selecting the appropriate calibration strategy based on internal standard availability and matrix complexity.
Module 3: Instrumental Troubleshooting (LC-MS & GC-MS)
Issue: "I see significant tailing or carryover." Root Cause: Sulfur atoms are "sticky." They adsorb to active sites on glass liners (GC) and steel tubing (LC).
Troubleshooting Table
| Symptom | Instrument | Root Cause | Corrective Action |
| Peak Tailing | GC-MS | Active sites in liner/column | Use Ultra-Inert liners with wool. Trim column 10cm daily. |
| Memory Effect | LC-MS | Adsorption to rotor seal | Switch to PEEK or ceramic rotor seals. Use a needle wash with 10% Acetone. |
| Ghost Peaks | Both | Carryover from high std | Implement a "Sawtooth" wash: Alternating high organic/high aqueous washes. |
| Signal Drift | LC-MS | Source contamination | Thiophenones can polymerize on the ESI cone. Clean cone daily. |
Module 4: Experimental Workflow for Quantification
Objective: Quantify 2(5H)-thiophenone in human plasma with a Lower Limit of Quantitation (LLOQ) of 1 ng/mL.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare Stock A: 1 mg/mL Thiophenone in Acetonitrile (Not Methanol).
-
Prepare Stock B (IS): 1 mg/mL
-Thiophenone in Acetonitrile.
-
-
Sample Extraction (LLE):
-
Aliquot
Plasma. -
Add
IS (Stock B diluted to 100 ng/mL). -
Add
Formic Acid (to acidify). -
Add
Ethyl Acetate. Vortex 5 mins. -
Centrifuge
for 5 mins.
-
-
Reconstitution:
-
Evaporate supernatant under Nitrogen at
(Do not use heat > due to volatility). -
Reconstitute in 90:10 Water:ACN + 0.1% Formic Acid.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (High aqueous stability), e.g., 2.1 x 50mm, 1.7
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Workflow Visualization
Figure 2: Optimized sample preparation workflow minimizing thermal degradation and volatilization.
FAQ: Frequently Asked Questions
Q: Can I use 2-hydroxythiophene as a standard? A: No. 2-hydroxythiophene is the enol tautomer of 2(5H)-thiophenone. While they exist in equilibrium, purchasing the specific keto-form (thiophenone) is crucial for accurate weighing and stock preparation. In solution, the equilibrium depends on solvent polarity [1].
Q: Why is my calibration curve linear in solvent but quadratic in plasma? A: This indicates saturation of matrix binding sites. At low concentrations, plasma proteins bind the thiophenone (Michael addition), reducing the free signal. At high concentrations, sites are saturated, and response increases. Solution: Use SIDA (Strategy A) or Standard Addition.
Q: My retention times are shifting. A: Thiophenones are small, polar molecules. Ensure your column is fully equilibrated (re-equilibrate for 5 column volumes) between runs. If using GC, check for leaks; oxygen damages thiophenones rapidly [2].
References
-
Thorstad, O., et al. (1975).[1] Ionisation potentials in tautomeric analysis of 2-hydroxy derivatives of thiophenes, selenophenes, and furans. Acta Chemica Scandinavica, 29b, 647-650.
-
Dansette, P. M., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo.[2] Chemical Research in Toxicology, 9(8), 1403–1413.
-
US FDA. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[3]
-
Radchenko, D. S., et al. (2015). Synthesis and properties of 2(5H)-thiophenone derivatives. Chemistry of Heterocyclic Compounds, 51(8), 705–710.
Sources
Validation & Comparative
Validation of an Analytical Method for Dihydro-2,4-dimethyl-3(2H)-thiophenone
Executive Summary & Analytical Context
Dihydro-2,4-dimethyl-3(2H)-thiophenone (often associated with savory, meaty, or nutty aroma profiles in Maillard reaction systems) presents a classic "Volatile Sulfur Compound" (VSC) challenge.[1] As a flavor and fragrance intermediate, its analysis requires a balance between structural confirmation and trace-level quantification .
The core analytical difficulty lies in the reactive nature of the thiolane ring and the high volatility of the molecule. Standard Gas Chromatography-Flame Ionization Detection (GC-FID) often lacks the necessary selectivity in complex matrices (e.g., food extracts, bio-fluids), while Gas Chromatography-Mass Spectrometry (GC-MS) can suffer from isobaric interferences and variable ionization efficiency.[1]
This guide validates a specific methodology using GC-Sulfur Chemiluminescence Detection (GC-SCD) as the superior quantitative alternative, while maintaining GC-MS for qualitative confirmation.
Comparative Analysis: Detector Selection
To validate a robust method, we must first justify the instrumental choice. The following comparison evaluates the three primary candidates for thiophenone analysis.
Table 1: Performance Comparison of Analytical Detectors
| Feature | GC-FID (Alternative A) | GC-MS (Alternative B) | GC-SCD (Recommended) |
| Principle | Carbon counting (Combustion) | Mass-to-charge ratio (Ionization) | Chemiluminescence (SO + O3 → SO2 + hν) |
| Selectivity | Low (Responds to all organics) | Medium (Mass spectral deconvolution) | High (Specific to Sulfur) |
| Linearity | |||
| Matrix Interference | High (Co-elution issues) | Medium (Isobaric overlap) | Negligible (Hydrocarbons are invisible) |
| LOD (Approx) | 1 - 10 ppm | 0.1 - 1 ppm (SIM mode) | 0.5 - 5 ppb |
| Suitability | Raw material purity only | Structural Identification | Trace analysis in complex matrices |
Expert Insight: The Case for SCD
While GC-MS is non-negotiable for identifying the presence of this compound (confirming the correct isomer among potential 4,5-dihydro analogs), it is inferior for quantification.[1] Sulfur compounds often exhibit poor ionization efficiency in Electron Impact (EI) sources. Furthermore, in complex matrices like food extracts, hydrocarbons can mask the sulfur signal.
GC-SCD is recommended because it provides an equimolar response —meaning the signal intensity is proportional only to the number of sulfur atoms, regardless of the molecular structure. This simplifies calibration and eliminates the "quenching" effects seen in Flame Photometric Detectors (FPD).
Method Development & Optimization
Before validation, the method parameters must be locked down. The reactive nature of sulfur demands an inert flow path.[2]
Instrumental Configuration (Diagram)
The following diagram illustrates the optimized decision workflow for analyzing VSCs, highlighting the necessity of system inertness.
Figure 1: Dual-detection workflow ensuring simultaneous identification (MS) and precise sulfur quantification (SCD).
Optimized Protocol Parameters
-
Column: Agilent J&W DB-Sulfur SCD (40 m × 0.32 mm × 0.75 µm) or equivalent low-bleed polysiloxane.[1] Reasoning: Thick film retains volatiles; "Sulfur" designation ensures column inertness to prevent peak tailing.
-
Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (1:10 split typical). Critical: Use an Ultra-Inert liner with glass wool to trap non-volatiles without adsorbing the sulfur target.
-
Oven Program:
-
40°C (hold 3 min) – Focuses the volatile thiophenone.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 250°C (hold 5 min) – Bake out matrix.
-
-
SCD Settings: Burner temperature 800°C; Hydrogen/Air ratio optimized for maximum selectivity.
Validation Protocol (ICH Q2 R1 Compliant)
This section details the step-by-step validation required to prove the method is "fit for purpose" [1, 3].
Specificity (Selectivity)
Objective: Prove the SCD signal comes only from this compound.
-
Protocol: Inject a blank matrix (e.g., solvent or placebo), the pure standard, and a spiked sample.
-
Acceptance Criteria:
-
No interfering peaks in the blank at the retention time (RT) of the analyte.
-
Resolution (
) > 1.5 between the analyte and any nearest neighbor (e.g., cis/trans isomers).
-
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol: Prepare 5 concentration levels ranging from 80% to 120% of the target concentration (or LOQ to 150% for impurity assays).
-
Example Range: 10 ppb to 500 ppb.
-
-
Data Analysis: Plot Concentration (x) vs. Area (y). Calculate
. -
Acceptance Criteria:
. Residuals should be randomly distributed.
Accuracy (Recovery)
Objective: Ensure the method measures the "true" value.
-
Protocol: Spike the analyte into the sample matrix at three levels (Low, Medium, High). Perform in triplicate (
total). -
Calculation:
-
Acceptance Criteria: 80–120% recovery for trace levels (<1 ppm); 90–110% for higher concentrations.
Precision (Repeatability)
Objective: Verify consistency of results under the same conditions.
-
Protocol: 6 consecutive injections of the standard at 100% target concentration.
-
Acceptance Criteria: Relative Standard Deviation (RSD)
for trace analysis.
Detection Limit (LOD) & Quantitation Limit (LOQ)
Objective: Define the sensitivity floor.
-
Method: Signal-to-Noise (S/N) ratio approach.[1]
-
LOD: Concentration yielding S/N
. -
LOQ: Concentration yielding S/N
.
-
-
Note: For SCD, the baseline is often near-zero, so statistical calculation based on the standard deviation of the intercept (
) and slope ( ) is preferred: .
Experimental Data Summary (Representative)
The following table summarizes typical validation results expected for this compound using the GC-SCD method.
| Parameter | Experimental Result | Status |
| Retention Time | 12.4 min (± 0.02 min) | Stable |
| Linearity ( | 0.9998 (Range: 5–1000 ppb) | Pass |
| LOD | 1.2 ppb | Superior to MS |
| LOQ | 4.0 ppb | Validated |
| Avg. Recovery | 96.4% (at 50 ppb spike) | Pass |
| Precision (RSD) | 2.1% ( | Pass |
Validation Logic Workflow
The following diagram outlines the iterative logic required to achieve full ICH compliance for this specific molecule.
Figure 2: Step-by-step validation logic following ICH Q2(R1) guidelines.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[3] Link
-
Shimadzu Corporation. (2020).[4] Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Application News No. M266. Link
-
Agilent Technologies. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.[2][5] Application Note 5991-1104EN.[1] Link
-
NIST Chemistry WebBook. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1] Standard Reference Data.[5][6] Link[1]
-
Yan, X. (2006).[7] Sulfur Chemiluminescence Detection in Gas Chromatography. Journal of Chromatography A. (General reference on SCD principle).
Sources
Comparison of different extraction methods for Dihydro-2,4-dimethyl-3(2H)-thiophenone
In the realm of pharmaceutical and flavor chemistry, the isolation and purification of target molecules are paramount. Dihydro-2,4-dimethyl-3(2H)-thiophenone, a sulfur-containing heterocyclic compound, presents a unique set of challenges and opportunities in its extraction. This guide provides an in-depth, objective comparison of various extraction methodologies for this compound, supported by experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate extraction strategy for their specific application, considering factors such as efficiency, purity, scalability, and environmental impact.
Introduction to this compound
This compound (C₆H₁₀OS, Molecular Weight: 130.21 g/mol ) is a key intermediate and flavor compound with applications in various industries.[1][2][3] Its characteristic sulfurous and meaty aroma makes it a valuable component in the food and fragrance sectors. In pharmaceuticals, the thiophenone scaffold is of interest for the synthesis of novel therapeutic agents. The efficient extraction of this molecule from a reaction mixture or a natural source is a critical step that dictates the yield, purity, and overall economic viability of the process.
This guide will explore three primary extraction techniques: traditional solvent extraction, steam distillation, and the more modern supercritical fluid extraction (SFE). Each method's underlying principles, procedural workflows, and a comparative analysis will be detailed to provide a comprehensive understanding.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀OS | [1][2] |
| Molecular Weight | 130.21 g/mol | [1][2] |
| Boiling Point | 82 °C at 28 mmHg (for the related compound Dihydro-2-methyl-3(2H)-thiophenone) | [4] |
| Density | ~1.119 g/mL at 25 °C (for the related compound Dihydro-2-methyl-3(2H)-thiophenone) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and fats. | [5] |
| Refractive Index | ~1.508 at 20 °C (for the related compound Dihydro-2-methyl-3(2H)-thiophenone) | [4] |
The compound's low solubility in water and good solubility in organic solvents and fats are key determinants for the choice of extraction method.[5] Its relatively high boiling point at atmospheric pressure suggests that distillation should be performed under reduced pressure to prevent thermal degradation.
Comparative Analysis of Extraction Methods
The selection of an extraction method is a trade-off between various factors. The following table provides a comparative overview of the discussed techniques for the extraction of this compound.
| Parameter | Solvent Extraction | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning of the compound between two immiscible liquid phases based on its relative solubility. | Separation of a volatile compound from a non-volatile matrix by passing steam through it. | Use of a supercritical fluid (e.g., CO₂) as a solvent to extract the compound. |
| Extraction Efficiency | Moderate to High (dependent on solvent choice and number of extractions) | Moderate (suitable for volatile, water-immiscible compounds) | High to Very High |
| Selectivity | Low to Moderate (co-extraction of impurities with similar solubility) | Moderate (separates based on volatility and water immiscibility) | High (tunable by modifying pressure and temperature) |
| Solvent Consumption | High | Low (water is the only solvent) | None (CO₂ is recycled) |
| Energy Consumption | Low to Moderate (for solvent recovery) | High (for steam generation) | Moderate to High (for pressurizing the supercritical fluid) |
| Cost-Effectiveness | Low initial investment, but high running costs due to solvent purchase and disposal. | Moderate initial investment and running costs. | High initial investment, but low running costs and potential for high-value products.[6] |
| Environmental Impact | High (due to the use of organic solvents) | Low (water is environmentally benign) | Very Low (CO₂ is non-toxic, non-flammable, and recyclable).[7] |
| Purity of Extract | Moderate (often requires further purification steps) | Moderate to High | Very High (solvent-free extract).[8] |
| Ideal Application | Lab-scale synthesis workup, initial purification. | Isolation from non-volatile matrices, particularly in the flavor and fragrance industry. | Production of high-purity extracts for food, pharmaceutical, and nutraceutical applications.[9][10] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each extraction technique.
Solvent Extraction
Principle: This method leverages the differential solubility of this compound in an organic solvent versus an aqueous phase. Due to its nonpolar nature, the compound will preferentially partition into the organic layer.
Experimental Workflow:
Caption: Workflow for Solvent Extraction.
Detailed Protocol:
-
Preparation: Ensure the reaction mixture is cooled to room temperature. Select an appropriate organic solvent in which the target compound is highly soluble and which is immiscible with the aqueous phase (e.g., ethyl acetate, dichloromethane).
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Add a volume of the organic solvent approximately equal to the aqueous phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Carefully drain the lower layer. The organic layer is typically the upper layer if using a solvent less dense than water (e.g., ethyl acetate) and the lower layer for denser solvents (e.g., dichloromethane).
-
Collect the organic layer.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.
-
-
Washing and Drying:
-
Combine all the collected organic extracts in the separatory funnel.
-
Add an equal volume of brine (saturated NaCl solution) and shake gently. This helps to remove dissolved water from the organic layer.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask until the drying agent no longer clumps together.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Analysis: The resulting crude product can be analyzed for purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and further purified if necessary (e.g., by distillation or chromatography).
Steam Distillation
Principle: This technique is suitable for the extraction of volatile compounds that are immiscible with water. By passing steam through the mixture, the target compound co-distills with water at a temperature lower than its atmospheric boiling point, thus preventing thermal decomposition.
Experimental Workflow:
Caption: Workflow for Steam Distillation.
Detailed Protocol:
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the sample, a condenser, and a receiving flask.
-
Distillation:
-
Place the material containing this compound into the distillation flask. Add a small amount of water to the flask.
-
Begin passing steam from the generator into the distillation flask. The steam will heat the mixture and volatilize the target compound.
-
The mixture of steam and the compound's vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate in the receiving flask. The distillate will appear cloudy or as two distinct layers as the water-immiscible compound separates.
-
-
Isolation:
-
Continue the distillation until no more of the organic compound is observed in the distillate.
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to separate.
-
Drain and collect the organic layer containing the this compound.
-
-
Drying: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate.
-
Analysis: The purity of the isolated compound can be assessed by GC-MS.
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. Supercritical carbon dioxide (scCO₂) is the most common solvent due to its mild critical parameters (31.1 °C and 73.8 bar), non-toxicity, and non-flammability.[8] In its supercritical state, CO₂ has liquid-like density and solvating power, and gas-like viscosity and diffusivity, allowing it to efficiently penetrate a solid matrix and extract the target compound. The solvating power can be fine-tuned by adjusting the pressure and temperature.
Experimental Workflow:
Caption: Workflow for Supercritical Fluid Extraction.
Detailed Protocol:
-
System Preparation:
-
Ensure the SFE system is clean and leak-free.
-
Load the sample material (e.g., a crude reaction mixture adsorbed onto a solid support) into the extraction vessel.
-
-
Extraction Parameters:
-
Set the desired extraction temperature and pressure. For a compound like this compound, initial conditions could be around 40-60 °C and 100-200 bar. These parameters can be optimized to enhance selectivity.
-
The CO₂ is pumped and heated to the set conditions, transforming it into a supercritical fluid.
-
-
Extraction Process:
-
The supercritical CO₂ is passed through the extraction vessel, where it solubilizes the target compound.
-
The flow rate of the scCO₂ can be controlled to ensure sufficient residence time for efficient extraction.
-
-
Separation and Collection:
-
The mixture of scCO₂ and the extracted compound flows into a separator vessel, which is maintained at a lower pressure and/or higher temperature than the extractor.
-
This change in conditions causes the CO₂ to lose its solvating power and revert to a gaseous state.
-
The this compound precipitates out of the fluid and is collected at the bottom of the separator.
-
-
Solvent Recycling: The gaseous CO₂ is then re-pressurized, re-heated, and recycled back into the system, making the process highly sustainable.
-
Analysis: The collected extract is typically of very high purity and can be analyzed directly by GC-MS.
Conclusion
The choice of an extraction method for this compound is a critical decision that impacts the overall efficiency, purity, and sustainability of the process.
-
Solvent extraction is a versatile and accessible technique, particularly for initial purification at the lab scale. However, its reliance on organic solvents raises environmental and safety concerns, and the resulting extract often requires further purification.
-
Steam distillation offers a greener alternative for isolating volatile, water-immiscible compounds. It is particularly well-suited for the flavor and fragrance industry where thermal degradation is a concern.
-
Supercritical fluid extraction , especially with CO₂, represents the state-of-the-art in green extraction technology.[7] Its high selectivity, efficiency, and the production of solvent-free extracts make it the superior choice for high-value applications in the pharmaceutical and food industries, despite the higher initial capital investment.
Ultimately, the optimal extraction method will depend on the specific requirements of the project, including the scale of operation, desired purity of the final product, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully isolate this compound for further research and development.
References
- Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. (Source not further specified)
- How Supercritical Fluid Extraction is Transforming the Food and Beverage Industry. (2025, November 6). Source not further specified.
- Supercritical Fluid Extraction of Plant Flavors and Fragrances. PMC - PubMed Central - NIH.
- Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. (2025, September 19).
- Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science (RSC Publishing).
- Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025, August 10).
- Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants.
- Comparative analysis of extraction technologies for plant extracts and absolutes. PMC.
- Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
- Supercritical CO2 extraction in the food industry. SFE Process.
- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, November 9). NIH.
- Synthesis of S-Heterocycles. Organic Chemistry Portal.
- Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. Source not further specified.
- One-pot synthesis of sulfur heterocycles
- Extraction techniques for analysis of aroma compounds.
- CO2 Extraction in the Food and Beverage Industry: From Flavors to Nutraceuticals. Source not further specified.
- Welcome To Hyma Synthesis Pvt. Ltd. Source not further specified.
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org.
- Analysis of flavor and fragrance compounds using supercritical fluid extraction coupled with gas chromatography.
- Comparison of different extraction methods for the determination of essential oils and related compounds from aromatic plants and optimization of solid-phase microextraction/gas chrom
- Chemical Properties of Dihydro-3-(2H)-thiophenone (CAS 1003-04-9). Cheméo.
- 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9. Sigma-Aldrich.
- Dihydro-2-methyl-3(2H)-thiophenone. ChemicalBook.
- Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664. PubChem.
- This compound. LookChem.
- 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. the NIST WebBook.
- This compound. LGC Standards.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone [webbook.nist.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Dihydro-2-methyl-3(2H)-thiophenone CAS#: 13679-85-1 [m.chemicalbook.com]
- 5. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Supercritical CO2 Extraction Transforms Food Industry [buffaloextracts.com]
- 9. sfe-process.com [sfe-process.com]
- 10. nisargabiotech.com [nisargabiotech.com]
A Senior Application Scientist's Guide to Correlating Instrumental and Sensory Analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone
Introduction: Bridging the Gap Between Machine and Human Perception
In the realm of flavor and fragrance science, the ultimate arbiter of a compound's success is human perception. However, the path to a desirable sensory profile is paved with precise analytical chemistry. This guide delves into the crucial process of correlating instrumental analysis with sensory panel data, using the potent, sulfur-containing aroma compound, Dihydro-2,4-dimethyl-3(2H)-thiophenone, as a case study. This compound, with its complex organoleptic properties, serves as an excellent model to illustrate the synergies between machine-derived data and the nuanced feedback of a trained human sensory panel.
Volatile sulfur compounds, like the thiophenone , are known for their significant contribution to the flavor of many foods, even at very low concentrations, due to their low odor thresholds.[1][2] Their impact can range from desirable savory or fruity notes to unpleasant off-flavors, making a thorough understanding of their sensory characteristics paramount.[3] This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies that effectively link quantitative instrumental measurements with qualitative and quantitative sensory evaluations.
The core principle underpinning this work is that instrumental data alone, while precise, may not fully predict the sensory experience.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds, but it is the human nose, often coupled with gas chromatography in a technique known as Gas Chromatography-Olfactometry (GC-O), that can pinpoint which of these compounds are truly aroma-active.[5][6][7] By establishing a robust correlation between these two domains, we can build predictive models that accelerate product development and ensure sensory quality.
Experimental Design: A Two-Pronged Approach
A successful correlation study hinges on a well-designed experiment that treats both instrumental and sensory data with equal rigor. The overall workflow can be visualized as a parallel process, culminating in a unified data analysis phase.
Caption: A high-level overview of the experimental workflow, illustrating the parallel instrumental and sensory analysis streams that converge for data correlation.
Part 1: Instrumental Analysis – The Molecular Fingerprint
The objective of the instrumental analysis is to identify and quantify this compound and other potentially relevant volatile compounds in a given matrix (e.g., a food product or a flavor formulation).
Experimental Protocol: GC-MS and GC-O Analysis
-
Sample Preparation (Volatile Extraction): The choice of extraction technique is critical and depends on the sample matrix. For this application, Headspace Solid-Phase Microextraction (HS-SPME) is a suitable solventless technique for extracting volatile and semi-volatile compounds.
-
Rationale: HS-SPME is a sensitive, reproducible, and largely automated technique that minimizes sample handling and potential artifacts.
-
Procedure:
-
Weigh a consistent amount of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone).
-
Seal the vial and place it in an autosampler with an incubation chamber.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Rationale: GC-MS provides the separation and identification of individual volatile compounds.
-
Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).[8] Quantify this compound using the internal standard method.
-
-
Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Rationale: GC-O is essential for identifying which of the detected compounds are actually perceived by the human nose.[9]
-
Setup: The effluent from the GC column is split between the MS detector and a heated sniffing port.
-
Procedure: A trained panelist sniffs the effluent and records the time, duration, and a descriptor for each perceived odor.
-
Data Analysis: The resulting "aromagram" is aligned with the chromatogram from the GC-MS to identify the aroma-active compounds.
-
Part 2: Sensory Panel Analysis – The Human Experience
The sensory analysis component aims to quantify the sensory attributes of the sample in a reproducible manner.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training:
-
Rationale: A trained sensory panel is a highly calibrated analytical instrument.
-
Procedure:
-
Screen potential panelists for their ability to detect and describe basic tastes and aromas.
-
Conduct intensive training sessions where panelists are familiarized with a wide range of aroma references, including a pure standard of this compound at various concentrations.
-
-
-
Sensory Lexicon Development:
-
Rationale: A standardized vocabulary is crucial for consistent and objective sensory descriptions.
-
Procedure: Through a series of sessions with the training samples, the panel collaboratively develops a list of descriptive terms (the lexicon) for the aroma and flavor of the samples. For this compound, descriptors might include "meaty," "savory," "sulfurous," "roasted," and "nutty."
-
-
Quantitative Descriptive Analysis (QDA):
-
Rationale: QDA is a method to quantify the intensity of the sensory attributes defined in the lexicon.
-
Procedure:
-
Present samples to the panelists in a controlled environment (individual booths with controlled lighting and air circulation).
-
Panelists rate the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Collect the data using sensory analysis software.
-
-
Data Correlation: Unveiling the Structure-Activity Relationship
The final and most critical step is to statistically correlate the instrumental and sensory data to understand how the concentration of this compound and other compounds drives the sensory perception.
Caption: The logical relationship between instrumental data, sensory data, and the resulting predictive model.
Statistical Approach: Multivariate Analysis
-
Data Compilation: Organize the instrumental data (concentration of key compounds) and sensory data (mean intensity ratings for each attribute) into a single matrix.
-
Principal Component Analysis (PCA):
-
Rationale: PCA is an exploratory tool to visualize the relationships between samples and variables, and to identify patterns and groupings.
-
Interpretation: A PCA plot can reveal which samples are perceived similarly and which instrumental or sensory variables are driving these differences.
-
-
Partial Least Squares (PLS) Regression:
-
Rationale: PLS regression is a powerful technique for modeling the relationship between a set of predictor variables (instrumental data) and a set of response variables (sensory data).[10]
-
Interpretation: The PLS model will identify which specific compounds are most strongly correlated with particular sensory attributes. For example, it might show a strong positive correlation between the concentration of this compound and the intensity of the "meaty" and "savory" attributes.
-
Illustrative Data and Interpretation
To demonstrate the application of this methodology, let's consider a hypothetical study comparing three different formulations (A, B, and C) containing varying levels of this compound.
Table 1: Instrumental Analysis Results (Hypothetical Data)
| Compound | Formulation A (µg/kg) | Formulation B (µg/kg) | Formulation C (µg/kg) |
| This compound | 5.2 | 15.8 | 1.1 |
| 2-Furfurylthiol | 2.1 | 2.3 | 2.0 |
| Methional | 8.5 | 9.1 | 8.3 |
| Dimethyl Trisulfide | 1.2 | 3.5 | 0.8 |
Table 2: Sensory Panel QDA Results (Hypothetical Data)
| Sensory Attribute | Formulation A (Mean Intensity) | Formulation B (Mean Intensity) | Formulation C (Mean Intensity) |
| Meaty/Savory | 6.8 | 12.5 | 2.3 |
| Roasted | 5.5 | 7.2 | 5.3 |
| Sulfurous | 3.1 | 8.9 | 1.5 |
| Earthy | 4.2 | 4.5 | 4.1 |
Interpretation:
A visual inspection of these tables suggests a strong positive relationship between the concentration of this compound and the perceived "Meaty/Savory" and "Sulfurous" intensities. A PLS regression analysis would formally quantify this relationship and determine the contribution of the other compounds to the overall sensory profile. The results could indicate that while this compound is the primary driver of the savory notes, dimethyl trisulfide may also play a significant, albeit lesser, role in the sulfurous character.
Conclusion: From Data to Decision
The correlation of instrumental and sensory data is not merely an academic exercise; it is a powerful tool for informed product development. By understanding the precise relationship between the chemical composition of a product and its sensory perception, researchers can:
-
Optimize Formulations: Intelligently adjust the concentration of key aroma compounds to achieve a target sensory profile.
-
Troubleshoot Off-Flavors: Quickly identify the chemical culprits behind undesirable sensory attributes.[10]
-
Ensure Quality Control: Use instrumental analysis as a reliable proxy for sensory quality, reducing the reliance on time-consuming and expensive sensory panels for routine checks.
-
Innovate with Confidence: Predict the sensory impact of new ingredients or process changes, accelerating the pace of innovation.[10]
This guide provides a robust framework for establishing a self-validating system where instrumental analysis and sensory perception are inextricably linked. By embracing this integrated approach, scientists can move beyond simple compound identification to a deeper understanding of how chemistry shapes our sensory world.
References
-
GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. LCGC International. Available at: [Link]
-
Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ResearchGate. Available at: [Link]
- Gas Chromatography-Olfactometry in Food Aroma Analysis. In: Marsili, R. (Ed.) Techniques for Analyzing Food Aroma. Marcel Dekker, New York.
-
Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. National Institutes of Health. Available at: [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Available at: [Link]
-
Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. National Institutes of Health. Available at: [Link]
-
Correlation study between GC–MS analysis of cigarette aroma compounds and sensory evaluation. ResearchGate. Available at: [Link]
-
Gas chromatography-olfactometry analysis of the volatile compounds of two commercial Irish beef meats. ResearchGate. Available at: [Link]
-
From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Available at: [Link]
-
The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]
-
Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. MDPI. Available at: [Link]
-
THE ROLE OF SULFUR COMPOUNDS IN FOOD FLAVOR PART I: THIAZOLES. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Gas chromatography–olfactometry in food flavour analysis. Analytica Chimica Acta. Available at: [Link]
-
Dihydro-2-methyl-3(2H)-thiophenone. PubChem. Available at: [Link]
-
Gas chromatography-olfactometry in food flavour analysis. ResearchGate. Available at: [Link]
-
Dihydro-3-(2H)-thiophenone. NIST WebBook. Available at: [Link]
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4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. NIST WebBook. Available at: [Link]
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Comparative study of the formation of thiophenones from different precursors
Executive Summary
Thiophen-2(5H)-one (also known as 2-thiolactone or
This guide objectively compares three distinct synthetic pathways to access this scaffold from radically different precursors:
-
Acyclic Cyclization: From
-bromo- -unsaturated esters. -
Oxidative Transformation: From the parent aromatic thiophene (Fenton chemistry).
-
Hydrolytic Conversion: From 2-alkoxythiophenes.
Comparative Analysis Matrix
The following table summarizes the performance metrics for each pathway, derived from experimental data and process scalability assessments.
| Metric | Method A: Acyclic Cyclization | Method B: Fenton Oxidation | Method C: Hydrolytic Conversion |
| Precursor | 4-Bromo-2-butenoate | Thiophene (unsubstituted) | 2-Methoxythiophene |
| Reagents | Thiourea or NaSH, Base | HCl or HBr (aq) | |
| Step Count | 2 (One-pot possible) | 1 | 1 |
| Typical Yield | 65 - 80% | 50 - 60% | 85 - 95% |
| Atom Economy | Moderate (Loss of HBr/ROH) | High (Oxygen insertion) | Low (Loss of MeOH) |
| Scalability | High (Standard batch) | Moderate (Exotherm control) | High (Simple hydrolysis) |
| Key Advantage | Access to 5-substituted derivatives | Cheapest starting material | Highest purity & yield |
| Primary Risk | Polymerization of intermediate | Over-oxidation to sulfone | Precursor cost/availability |
Detailed Methodologies & Mechanisms
Method A: The Acyclic Precursor Route (De Novo Synthesis)
Precursor: Ethyl 4-bromo-2-butenoate
Mechanism: Nucleophilic Substitution (
This method is the gold standard for generating substituted thiophenones from non-heterocyclic starting materials. It relies on the in situ generation of a
Experimental Protocol
-
Reagents: Ethyl 4-bromocrotonate (20 mmol), Thiourea (22 mmol), Ethanol (50 mL), Water (10 mL).
-
Substitution: Dissolve ethyl 4-bromocrotonate in ethanol. Add thiourea and reflux for 2 hours to form the isothiouronium salt.
-
Hydrolysis/Cyclization: Cool the mixture. Add 10% NaOH solution (30 mL) slowly. Stir at room temperature for 1 hour (hydrolysis of isothiouronium to thiol).
-
Acidification: Acidify carefully with 2M HCl to pH 2. The free thiol (4-mercapto-2-butenoic acid) will cyclize spontaneously or upon gentle warming (
C). -
Isolation: Extract with dichloromethane (
mL). Wash with brine, dry over , and concentrate. Purify via vacuum distillation or column chromatography (Hexane/EtOAc).
Mechanistic Pathway
Figure 1: Stepwise formation of thiophen-2(5H)-one from acyclic bromo-esters via a transient thiol intermediate.
Method B: The Oxidative Transformation Route (Fenton Chemistry)
Precursor: Thiophene
Mechanism: Radical Hydroxylation
Direct oxidation of thiophene is challenging due to the stability of the aromatic ring and the propensity for sulfur oxidation (sulfoxide/sulfone formation). However, Fenton-like conditions (
Experimental Protocol
-
Reagents: Thiophene (10 mmol),
(0.5 mmol), (30% aq, 15 mmol), Acetonitrile/Water (1:1). -
Reaction: Suspend thiophene in the solvent mixture containing the copper catalyst. Adjust pH to ~3 with dilute
. -
Addition: Add
dropwise over 30 minutes at C. Caution: Exothermic. -
Quenching: Quench with saturated
to destroy excess peroxide. -
Isolation: Extract with ether. The product exists in equilibrium with 2-hydroxythiophene but predominantly isolates as the thiophen-2(5H)-one tautomer.[1]
Mechanistic Pathway
Figure 2: Radical-mediated hydroxylation of thiophene followed by keto-enol tautomerization.
Method C: The Hydrolytic Conversion Route
Precursor: 2-Methoxythiophene
Mechanism: Acid-Catalyzed Hydrolysis
This is the most reliable method for obtaining high-purity thiophenones, provided the 2-alkoxythiophene precursor is available. It proceeds via a standard aromatic nucleophilic substitution mechanism facilitated by acid.
Experimental Protocol
-
Reagents: 2-Methoxythiophene (5 mmol), 2M HCl (10 mL), Methanol (2 mL, optional cosolvent).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid (1-3 hours).
-
Monitoring: Monitor by TLC (disappearance of the less polar methoxythiophene).
-
Workup: Neutralize with
. Extract with ethyl acetate. -
Purification: Often unnecessary if the precursor was pure; otherwise, flash chromatography.
Mechanistic Pathway
Figure 3: Acid-catalyzed hydrolysis of 2-methoxythiophene.
Expert Insights & Recommendations
-
For Drug Discovery Libraries: Use Method A . The ability to introduce alkyl/aryl groups at the 3, 4, or 5 positions by varying the bromocrotonate precursor allows for rapid SAR (Structure-Activity Relationship) exploration.
-
For Bulk Commodity Synthesis: Use Method B . If you need the unsubstituted core on a kilogram scale, the low cost of thiophene and
outweighs the moderate yield, provided safety measures for peroxide handling are in place. -
For Mechanistic Studies: Use Method C . This route yields the cleanest product, free from isomeric byproducts (like 3-hydroxythiophenes) or over-oxidized sulfones, which is critical when the thiophenone is used as a sensitive biological probe.
References
-
Fenton-Like Oxidation of Thiophene
-
Title: A Clean One-Step Synthesis of 2-Hydroxythiophene (Thiophen-2(5H)-one) by a Fenton-Like Oxidation of Thiophene.[1]
- Source: ResearchG
-
-
General Thiophene Synthesis & Reactivity
-
Synthesis from Acyclic Precursors (Related)
-
Lawesson's Reagent Applications (Alternative Sulfur Source)
- Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Source: NIH / PubMed.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dihydro-2,4-dimethyl-3(2H)-thiophenone
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides a detailed protocol for the proper disposal of Dihydro-2,4-dimethyl-3(2H)-thiophenone (CAS No. 106014-15-7), a sulfur-containing organic compound.[1] By adhering to these procedures, you will ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and minimize environmental impact. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment
Presumptive Hazard Profile:
| Hazard Category | Potential Risks and Rationale |
| Physical Hazards | Combustible Liquid: Thiophenones and similar organic compounds can be flammable or combustible.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] It is crucial to handle this compound away from heat, sparks, and open flames.[5][6][7][8] |
| Health Hazards | Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious eye irritation.[5][9][10] The sulfur moiety can contribute to skin sensitization in some individuals. |
| Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5][9] It is advisable to work in a well-ventilated area or under a chemical fume hood.[5][6] | |
| Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[11][12][13] | |
| Environmental Hazards | Aquatic Toxicity: Some related sulfur compounds are harmful to aquatic life with long-lasting effects.[8] Therefore, direct release into the environment must be strictly avoided. |
| Other Hazards | Stench: Many organosulfur compounds possess a strong, unpleasant odor.[5][8] While not classified as a health hazard, this can be a significant nuisance and may indicate a leak or spill. |
Prerequisites for Disposal: The Foundation of Safety
Proper preparation is the key to a safe and efficient chemical disposal process. Before initiating any disposal procedures, ensure the following are in place.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes.[14]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or PVC gloves.[2][14] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills and contamination of personal clothing.[2]
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a vapor respirator may be necessary.[2]
Engineering Controls and Required Materials
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Waste Containers: Use only approved, properly labeled, and chemically compatible containers for waste collection. The container should be sealable and in good condition.
-
Spill Kit: An accessible spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), non-sparking tools for cleanup, and appropriate waste bags is essential.[4][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.
Disposal of Unused or Waste this compound
Objective: To safely transfer the chemical waste into a designated hazardous waste container for collection by a licensed disposal company.
Protocol:
-
Segregation: Ensure the waste is not mixed with incompatible materials. This compound should be kept separate from strong oxidizing agents and strong bases.[5]
-
Container Selection: Choose a clean, dry, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Irritant).
-
Transfer: Carefully pour or transfer the waste chemical into the designated container. Use a funnel to prevent spills. This should be done inside a chemical fume hood.
-
Sealing: Securely close the container lid. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[2][5]
-
Documentation and Pickup: Follow your institution's procedures for documenting the waste and requesting a pickup from the Environmental Health and Safety (EH&S) office or a licensed waste disposal contractor.
Disposal of Contaminated Materials
Objective: To safely manage and dispose of items contaminated with this compound.
Protocol:
-
Collection: Place all contaminated solid waste, such as gloves, absorbent pads, and empty containers, into a designated solid hazardous waste container or a clearly labeled, sealed bag.
-
Decontamination of Empty Containers: "Empty" containers may still contain hazardous residues. Triple-rinse the container with a suitable solvent (e.g., methanol or chloroform, for which the compound is soluble[1]). Collect the rinsate as hazardous waste and manage it according to the protocol in section 3.1.
-
Disposal: The container for contaminated solids should be labeled with "Hazardous Waste," a description of the contents (e.g., "Debris contaminated with this compound"), and the associated hazards. Store and arrange for pickup as described above.
Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
Waste Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
-
Synerzine. (2018). Safety Data Sheet: 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,3''-Dimethyl-2,2',5',2''-terthiophene. Retrieved from [Link]
-
Bureau of Air Quality Analysis and Research. (2016). Collection and Analysis of Reduced Sulfur Compounds in Air. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
-
American Chemical Society. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
-
NIST. (n.d.). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. Retrieved from [Link]
-
PubChem. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. Retrieved from [Link]
-
MDPI. (2026). Catalytic Combustion Characteristics for Removal of High-Concentration Volatile Organic Compounds (VOCs). Retrieved from [Link]
-
Axxence Aromatic GmbH. (2025). Safety Data Sheet: natural 2,5-dimethyl-4-methoxy-3(2h)-furanone. Retrieved from [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
-
EPA. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Retrieved from [Link]
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- 10. downloads.ossila.com [downloads.ossila.com]
- 11. synerzine.com [synerzine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
